molecular formula C20H18O7 B613849 Sesaminol CAS No. 74061-79-3

Sesaminol

カタログ番号: B613849
CAS番号: 74061-79-3
分子量: 370.4 g/mol
InChIキー: KQRXQIPRDKVZPW-ISZNXKAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sesaminol (CAS 74061-79-3) is a natural lignan isolated from sesame seeds (Sesamum indicum L.) and sesame oil by-products, recognized for its potent antioxidant and neuroprotective properties in preclinical research . This compound is of significant interest for investigating therapeutic strategies against neurodegenerative diseases. Research indicates this compound has a preventative effect in models of Parkinson's disease by countering oxidative stress, a primary cause of neuronal degradation in the substantia nigra . In vitro studies using human neuroblastoma cells (SH-SY5Y) and in vivo models have demonstrated that this compound protects neuronal viability, restores dopamine levels, and improves motor and intestinal function . Its neuroprotection is primarily mediated through the activation of the Nrf2-ARE signaling pathway. This compound promotes the translocation of the Nrf2 protein into the nucleus, leading to the enhanced expression of antioxidant enzymes like NAD(P)H: quinone oxidoreductase (NQO1) and significantly reducing intracellular reactive oxygen species (ROS) . Studies also suggest utility in Alzheimer's disease research, where this compound glucosides have been shown to protect against Aβ-induced cognitive deficits and neuronal loss in mice, partly through antioxidant activity that reduces oxidative stress markers in brain tissue . Further mechanistic studies reveal that this compound inhibits the NF-κB pathway, a key regulator of inflammation, by suppressing the degradation of IκBα and inhibiting upstream TAK1 kinase activity . Additional research applications include the study of its anti-inflammatory and potential anticancer properties, where it has been shown to inhibit mTORC1 signaling and promote the proteasomal degradation of cyclin D1 . Researchers can use this high-purity compound to explore these mechanisms in greater depth. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human use. Researchers should handle the compound with appropriate personal protective equipment and adhere to all relevant safety protocols.

特性

IUPAC Name

6-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c21-14-5-18-17(26-9-27-18)4-11(14)20-13-7-22-19(12(13)6-23-20)10-1-2-15-16(3-10)25-8-24-15/h1-5,12-13,19-21H,6-9H2/t12-,13-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRXQIPRDKVZPW-ISZNXKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(COC2C3=CC4=C(C=C3O)OCO4)C(O1)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3O)OCO4)[C@H](O1)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995513
Record name 6-[4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74061-79-3
Record name Sesaminol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74061-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sesaminol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074061793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sesaminol, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTS6XJP5LC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Sesaminol Biosynthetic Pathway in Sesamum indicum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamum indicum L. (sesame) is a globally significant oilseed crop renowned for its high-quality oil and rich nutritional profile. Beyond its primary metabolites, sesame seeds are a unique source of a class of furofuran lignans, which contribute to the exceptional oxidative stability of sesame oil and possess numerous health-promoting properties. The major lignans include sesamin, sesamolin, and the water-soluble glucosides of sesaminol.[1][2] this compound and its glucosides, in particular, are potent antioxidants.[3] Understanding the intricate biosynthetic pathway that produces these valuable compounds is critical for metabolic engineering efforts aimed at enhancing their content in sesame and for developing novel biotechnological production systems. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key genes, quantitative data, and the experimental protocols used to elucidate this complex metabolic network.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and culminates in a series of specialized enzymatic reactions, including dimerization, methylenedioxy bridge formation, oxidative rearrangement, and glycosylation.[4] The pathway can be broadly divided into four major stages.

Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

The journey begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. Through the canonical phenylpropanoid pathway, a series of enzymes—including Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL)—convert L-phenylalanine into p-coumaroyl-CoA. Subsequent reductions and hydroxylations lead to the formation of the key monolignol precursor, E-coniferyl alcohol.[5]

Dimerization to (+)-Pinoresinol

The first committed step in lignan biosynthesis is the stereospecific dimerization of two E-coniferyl alcohol molecules to form (+)-pinoresinol.[1] This oxidative coupling is mediated by the action of laccase enzymes and is controlled spatially and stereochemically by Dirigent Proteins (DIRs), which ensure the exclusive formation of the (+)-enantiomer.[4]

Formation of (+)-Sesamin

(+)-Pinoresinol serves as the substrate for the formation of the central lignan intermediate, (+)-sesamin. This conversion is catalyzed by a crucial cytochrome P450 monooxygenase, CYP81Q1 , also known as piperitol/sesamin synthase. This enzyme uniquely catalyzes the formation of two successive methylenedioxy bridges, first converting (+)-pinoresinol to (+)-piperitol, and subsequently converting (+)-piperitol to (+)-sesamin.[5][6]

Bifurcation to (+)-Sesaminol and (+)-Sesamolin

(+)-Sesamin is the branch-point intermediate leading to both (+)-sesaminol and (+)-sesamolin. This pivotal transformation is catalyzed by another cytochrome P450 enzyme, CYP92B14 .[7][8] This enzyme exhibits remarkable catalytic plasticity, employing at least two distinct mechanisms:

  • Direct Oxidation: CYP92B14 can directly hydroxylate the aromatic ring of (+)-sesamin to produce (+)-sesaminol.[8][9]

  • Oxidative Rearrangement of α-oxy-substituted Aryl groups (ORA): This more complex mechanism involves oxygenation at the C1 position, followed by a rearrangement of the aromatic ring system, which can lead to the formation of both (+)-sesaminol and (+)-sesamolin.[7][9]

The co-expression of CYP81Q1 has been shown to enhance the activity of CYP92B14, suggesting a functional coordination or "metabolon" formation between these sequential P450 enzymes in the pathway.[6][7]

Glucosylation of (+)-Sesaminol

In sesame seeds, this compound is predominantly found as water-soluble glucosides. This is achieved through a sequential glucosylation process catalyzed by a series of UDP-sugar-dependent glucosyltransferases (UGTs).[10]

  • UGT71A9 catalyzes the initial 2-O-glucosylation of (+)-sesaminol, forming (+)-sesaminol 2-O-β-D-glucoside (SMG).[4]

  • UGT94D1 mediates the β1→6-O-glucosylation of SMG.[10]

  • UGT94AG1 is a distinct UGT that specifically catalyzes the β1→2-O-glucosylation of SMG, ultimately leading to the formation of the abundant (+)-sesaminol triglucoside (STG).[10]

The overall pathway is visualized in the diagram below.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Phe L-Phenylalanine Coniferyl E-Coniferyl Alcohol Phe->Coniferyl Multiple Steps (PAL, C4H, 4CL...) Pinoresinol (+)-Pinoresinol Coniferyl->Pinoresinol 2x Coniferyl Alcohol (Laccase, Dirigent Protein) Sesamin (+)-Sesamin Pinoresinol->Sesamin CYP81Q1 This compound (+)-Sesaminol Sesamin->this compound CYP92B14 Sesamolin (+)-Sesamolin Sesamin->Sesamolin CYP92B14 SMG This compound Monoglucoside (SMG) This compound->SMG UGT71A9 SDG This compound Diglucoside (SDG) SMG->SDG UGT94D1 / UGT94AG1 STG This compound Triglucoside (STG) SDG->STG Further Glucosylation

Figure 1. The core biosynthetic pathway of this compound and related lignans in Sesamum indicum.

Key Enzymes and Genes

The biosynthesis of this compound is governed by a specific set of enzymes, primarily from the Cytochrome P450 and UDP-glycosyltransferase superfamilies.

EnzymeGene NameFunctionPathway Step
Piperitol/Sesamin Synthase CYP81Q1Catalyzes the formation of two methylenedioxy bridges.Pinoresinol → Sesamin
This compound/Sesamolin Synthase CYP92B14Multifunctional P450; converts sesamin to this compound and sesamolin.Sesamin → this compound / Sesamolin
This compound 2-O-glucosyltransferase UGT71A9Attaches the first glucose moiety to this compound.This compound → SMG
This compound Glucoside Glucosyltransferase UGT94D1Catalyzes β1→6 glucosidic linkage on SMG.SMG → SDG
This compound Glucoside Glucosyltransferase UGT94AG1Catalyzes β1→2 glucosidic linkage on SMG.SMG → SDG

The coordinated expression of these genes, particularly during seed development, dictates the final concentration and profile of lignans in mature sesame seeds.[4][7]

Quantitative Data Presentation

Quantitative analysis reveals significant variation in lignan content among different sesame cultivars and developmental stages. The data below summarizes typical concentration ranges and analytical parameters from published studies.

Table 1: Concentration of Major Lignans in S. indicum Seeds

Lignan Compound Concentration Range (mg / 100g seed) Reference(s)
Sesamin 77 - 930 [2]
Sesamolin 61 - 530 [2]
This compound 0.3 - 1.4 [2]
This compound Monoglucoside (SMG) 5.4 - 19.5 [2]
This compound Diglucoside (SDG) 8.2 - 18.3 [2]

| this compound Triglucoside (STG) | 14 - 90 |[2] |

Table 2: Molar Ratios of Products from in vitro CYP92B14 Mutant Enzyme Assays This table shows how amino acid substitutions in the CYP92B14 enzyme affect the ratio of this compound produced relative to the total products (this compound + sesamolin derivatives).

CYP92B14 VariantMolar Ratio (this compound Total / Product Total)Reference(s)
SiCYP92B14 WT0.16 ± 0.002[9]
SiCYP92B14_T121V0.30 ± 0.018[9]
SiCYP92B14_A313S/S317A/T318V0.37 ± 0.003[9]
SiCYP92B14_T121V/A313S/S317A/T318V0.53 ± 0.009[9]
Data represents mean ± SD (n=3). Product Total = (this compound + 2-epithis compound) + (Sesamolin + samin + sesamol).

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, biochemical, and analytical chemistry techniques.

Lignan Extraction and Quantification

A common workflow for the analysis of both lipophilic and hydrophilic lignans from sesame seeds is outlined below.

G start Sesame Seeds grind Grind Seeds to Fine Powder start->grind deffat Defatting (n-Hexane, Soxhlet) grind->deffat extract Lignan Extraction (80% Methanol or Ethanol, Ultrasonic Bath, 40°C, 1h) deffat->extract centrifuge Centrifugation (e.g., 25,000 x g) extract->centrifuge filter Filter Supernatant (0.22 µm Nylon Filter) centrifuge->filter analyze LC-MS/MS Analysis filter->analyze

Figure 2. General experimental workflow for sesame lignan extraction and analysis.

Protocol Details for LC-MS/MS Analysis: [11]

  • Chromatography: Liquid chromatography is typically performed using a C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water (often with a small amount of acid like acetic acid) is used for elution.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is employed for sensitive and specific detection.

    • Ionization: Electrospray ionization (ESI) is commonly used, often in both positive and negative modes to capture different lignan species.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each target lignan.

Recombinant Enzyme Assays

The function of key enzymes like CYP81Q1 and CYP92B14 was confirmed using heterologous expression systems, primarily in Saccharomyces cerevisiae (yeast).[7][8]

General Protocol:

  • Gene Cloning: The full-length cDNA of the target gene (e.g., CYP92B14) and a cytochrome P450 reductase (CPR), which is essential for P450 activity, are cloned into a yeast expression vector.

  • Yeast Transformation: The expression vector is transformed into a suitable yeast strain.

  • Protein Expression: Transformed yeast cells are cultured under inducing conditions to express the recombinant proteins, which typically localize to the microsomal fraction.

  • Enzyme Assay (Whole-cell or Microsome):

    • The cultured yeast cells (or isolated microsomes) are incubated in a buffer (e.g., phosphate buffer, pH 7.5).

    • The substrate (e.g., 100 µM (+)-sesamin dissolved in a solvent like DMSO) is added to the culture.

    • The reaction is incubated for a set period (e.g., 24-48 hours) at a controlled temperature (e.g., 30°C) with shaking.

  • Product Extraction: The reaction is stopped, and the products are extracted from the medium and cells using an organic solvent like ethyl acetate.

  • Analysis: The extracted products are dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by HPLC or LC-MS to identify and quantify the enzymatic products (e.g., this compound and sesamolin).

The specific reaction pathways of CYP92B14 were further detailed using deuterated (+)-sesamin substrates, where the position of the deuterium label in the products was analyzed by NMR to distinguish between direct oxidation and the ORA mechanism.[12]

G cluster_direct Path A: Direct Oxidation cluster_ora Paths B/C: Oxidative Rearrangement (ORA) Sesamin (+)-Sesamin Sesaminol_A (+)-Sesaminol Sesamin->Sesaminol_A CYP92B14 Intermediate Intermediate(s) Sesamin->Intermediate CYP92B14 Sesaminol_B (+)-Sesaminol Intermediate->Sesaminol_B Sesamolin (+)-Sesamolin Intermediate->Sesamolin

Figure 3. Multiple reaction schemes of the CYP92B14 enzyme converting (+)-sesamin.

Conclusion and Future Outlook

The biosynthetic pathway leading to this compound and its glucosides in Sesamum indicum has been largely elucidated, revealing a sophisticated network of specialized enzymes. The discoveries of the multifunctional P450s, CYP81Q1 and CYP92B14, and the sequential action of specific UGTs have provided a clear genetic and biochemical roadmap.[4][7] This knowledge opens up significant opportunities for the metabolic engineering of sesame to create cultivars with enhanced lignan content for functional foods and nutraceuticals. Furthermore, the characterization of these enzymes provides a toolkit for synthetic biology approaches, enabling the heterologous production of these valuable compounds in microbial or plant chassis systems. Future research will likely focus on the transcriptional regulation of this pathway, the potential for substrate channeling in P450 metabolons, and the exploration of enzymatic diversity from other Sesamum species to generate novel lignan structures.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sesaminol Isomers and Their Biological Activities

This technical guide provides a comprehensive overview of this compound, a key lignan derived from sesame seeds (Sesamum indicum), and its isomers. It details their significant biological activities, the underlying molecular mechanisms, and relevant experimental methodologies. The information is curated for professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction to this compound and Its Isomers

This compound is a potent antioxidant lignan found in sesame seeds and sesame oil.[1] It exists in several isomeric forms and often occurs as water-soluble glucosides in its natural state.[2][3] The major glucosylated lignans are this compound glucosides (SGs), which can be hydrolyzed to yield the biologically active aglycone, this compound.[2][4] This conversion can occur through industrial processing, such as roasting, or via the action of intestinal β-glucosidase after consumption.[1][4] The primary isomers found and studied include this compound and its epimer, epithis compound.[5][6] These compounds are of significant interest due to their robust antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[3][7]

Biological Activities and Mechanisms of Action

This compound and its related compounds exhibit a wide range of pharmacological effects, making them promising candidates for therapeutic applications.

Antioxidant Activity

This compound is renowned for its powerful antioxidant properties, which often form the basis for its other biological effects.[2] It is a more effective free radical scavenger than α-tocopherol and butylated hydroxytoluene (BHT) in various in vitro systems.[4] The antioxidant mechanism involves scavenging free radicals and inhibiting lipid peroxidation.[4][8] While this compound glucosides possess antioxidant capabilities, their aglycone form, this compound, demonstrates significantly higher radical-scavenging activity.[9][10]

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in both in vitro and in vivo models of neurodegenerative diseases like Parkinson's disease and Alzheimer's disease.[11][12]

  • Parkinson's Disease: In cellular models using 6-hydroxydopamine (6-OHDA) to induce neuronal damage, this compound restored cell viability, suppressed the production of intracellular reactive oxygen species (ROS), and promoted the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2).[11][12] The activation of the Nrf2-antioxidant response element (ARE) signaling pathway leads to the expression of protective enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1).[11][13] In animal models, dietary this compound improved motor performance and increased dopamine levels.[12]

  • Alzheimer's Disease & Cognitive Deficits: this compound glucosides (SG) have been shown to protect against cognitive deficits induced by β-amyloid protein.[14] In mice, dietary SG supplementation attenuated neuronal loss in the hippocampus, decreased markers of oxidative stress like thiobarbituric acid reactive substances (TBARS), and restored the activity of the antioxidant enzyme glutathione peroxidase (GPx).[14]

Anti-inflammatory Activity

Sesamol, a closely related lignan and potential metabolic derivative, exerts potent anti-inflammatory effects by modulating key signaling pathways.[15][16] It significantly suppresses the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNFα).[7][15] This is achieved, in part, by downregulating the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways, which are central to the inflammatory response.[15][16] Sesamol also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in inflammation.[17]

Anticancer Properties

This compound has emerged as a potential anticancer agent, demonstrating the ability to inhibit cancer cell growth and induce apoptosis.[18][19]

  • Apoptosis Induction: In human lymphoid leukemia cells, this compound was found to induce apoptosis.[19]

  • Cell Cycle Regulation: A key mechanism of its anticancer activity is the reduction of cyclin D1 expression. This compound achieves this through multiple actions: decreasing cyclin D1 mRNA levels, inhibiting mTORC1 signaling (which promotes translation), and promoting the proteasomal degradation of the cyclin D1 protein.[19]

  • Targeting Signaling Pathways: The anticancer effects of related sesame lignans are mediated by targeting critical signaling pathways, including NF-κB, STAT3, PI3K/AKT, and p53, which are involved in cell proliferation, survival, and apoptosis.[18][20]

Quantitative Bioactivity Data

The following tables summarize key quantitative data from various studies, highlighting the potency of this compound and its derivatives.

Table 1: Antioxidant Activity of this compound and Related Lignans

Compound Assay IC50 Value / Activity Reference
This compound DPPH Radical Scavenging 0.0011 mg/mL [9]
This compound ABTS Radical Scavenging 0.0021 mg/mL [9]
This compound Ferric Reducing Antioxidant Power (FRAP) 103.30 µmol/g [9]
Asarinin Superoxide Anion Scavenging 20.4% scavenging at 32.25 µM [9]

| Sesamin | Superoxide Anion Scavenging | 12.1% scavenging at 32.25 µM |[9] |

Table 2: Anti-inflammatory Effects of Sesamol

Model Mediator/Marker Treatment Effect Reference
LPS-stimulated male Wistar rats Serum IL-1β, TNFα, CRP Sesamol (10 mg/kg) for 15 days Significant reduction [15]
Human colon adenocarcinoma (Caco-2) cells ROS Generation Free Sesamol 42.6% decrease [21]

| Human colon adenocarcinoma (Caco-2) cells | ROS Generation | Encapsulated Sesamol | 74.8% decrease |[21] |

Key Signaling Pathways

The biological activities of this compound are mediated through the modulation of complex intracellular signaling pathways.

cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_response Cellular Response 6-OHDA 6-OHDA ROS ROS 6-OHDA->ROS Induces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Stress Signal This compound This compound This compound->Nrf2_Keap1 Promotes Dissociation Nrf2_nuc Nrf2 (Nucleus) Nrf2_Keap1->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (NQO1, HO-1) ARE->Antioxidant_Enzymes Upregulates Transcription Antioxidant_Enzymes->ROS Reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Neuroprotective mechanism of this compound via the Nrf2-ARE pathway.

cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_inhibition Point of Inhibition cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β) MAPK->Cytokines NFkB->Cytokines Enzymes Inflammatory Enzymes (iNOS, COX-2) NFkB->Enzymes Sesamol Sesamol/ This compound Sesamol->MAPK Inhibits Sesamol->NFkB Inhibits Inflammation Inflammation Cytokines->Inflammation Enzymes->Inflammation

Caption: Anti-inflammatory mechanism of sesamol/sesaminol.

Experimental Methodologies

Extraction and Preparation of this compound

This compound is often prepared from its more abundant glucoside forms found in defatted sesame cake, a byproduct of oil production.[9][22]

G start Defatted Sesame Cake extraction Solvent Extraction (e.g., 85% Ethanol) start->extraction crude_extract Crude Extract Containing This compound Glucosides (SGs) extraction->crude_extract hydrolysis Enzymatic Hydrolysis (β-glucosidase + Cellulase) crude_extract->hydrolysis hydrolysate Hydrolysate Mixture (this compound, SDG, SMG) hydrolysis->hydrolysate purification Purification (e.g., Centrifugal Partition Chromatography - CPC) hydrolysate->purification final_product Pure this compound purification->final_product analysis Analysis (HPLC, LC-MS, NMR) final_product->analysis

References

Sesaminol's role as a free radical scavenger

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Sesaminol's Role as a Free Radical Scavenger

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, metabolic disorders, and cancer.[1][2] ROS, such as superoxide anions and hydroxyl radicals, can inflict damage upon crucial cellular macromolecules like DNA, proteins, and lipids.[3] Consequently, there is significant scientific interest in identifying and characterizing exogenous antioxidant compounds that can mitigate oxidative stress.[4]

This compound, a lignan derived from sesame seeds (Sesamum indicum), has emerged as a potent antioxidant with significant potential for therapeutic applications.[5][6] Unlike its precursors sesamin and sesamolin, this compound possesses a phenolic hydroxyl group that is primarily responsible for its robust free radical scavenging and antioxidant properties.[4][7] This technical guide provides a comprehensive overview of this compound's function as a free radical scavenger, detailing its direct scavenging activities, its influence on cellular antioxidant signaling pathways, and the experimental methodologies used to elucidate these properties.

Direct Free Radical Scavenging Activity

This compound demonstrates potent direct free radical scavenging capabilities, which have been quantified using various in vitro antioxidant assays. Its efficacy is often compared against other lignans and standard antioxidants.

Quantitative Scavenging Data

The antioxidant activity of this compound and its derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

CompoundDPPH IC50 (mg/mL)ABTS IC50 (mg/mL)FRAP (mol/g)Reference
This compound 0.00110.0021103.30[5][8]
Asarinin0.2157.38-[5]
Sesamin3.05 x 10¹⁰2.57 x 10⁵-[5]

Further studies have determined the second-order rate constant (k₂) for the reaction between sesame antioxidants and the DPPH radical, providing a kinetic understanding of their scavenging behavior.[9]

CompoundSecond-Order Rate Constant (k₂) (μM⁻¹ s⁻¹)Reference
Sesamol4.00 x 10⁻⁵[9]
Sesamol dimer0.50 x 10⁻⁵[9]
Sesamin0.36 x 10⁻⁵[9]
Sesamolin0.13 x 10⁻⁵[9]
This compound triglucoside0.33 x 10⁻⁵[9]
This compound diglucoside0.08 x 10⁻⁵[9]

These data collectively establish that this compound is a highly effective direct scavenger of free radicals, significantly more potent than related sesame lignans like sesamin and asarinin.[5]

Cellular Antioxidant Mechanisms and Signaling Pathways

Beyond direct radical quenching, this compound exerts its antioxidant effects by modulating intracellular signaling pathways that govern the expression of endogenous antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is central to this mechanism.[1][10]

The Nrf2-ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds like this compound, this interaction is disrupted. This compound has been shown to suppress intracellular ROS production, which facilitates the translocation of Nrf2 into the nucleus.[1][11] Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription.[6][12]

Studies using human neuroblastoma (SH-SY5Y) cells have demonstrated that this compound pretreatment leads to strong expression and nuclear translocation of Nrf2.[1][11][13] This activation results in the enhanced activity of downstream antioxidant enzymes, such as NAD(P)H: quinone oxidoreductase 1 (NQO1), which plays a critical role in cellular protection against ROS.[6][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., 6-OHDA, Rotenone) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation This compound This compound This compound->ROS Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes Promotes Transcription

Caption: this compound-mediated activation of the Nrf2-ARE antioxidant signaling pathway.

Upstream Regulation via AMPK

Further research suggests that AMP-activated protein kinase (AMPK) may act as an upstream regulator of the Nrf2 pathway in response to this compound. In studies on 3T3-L1 preadipocytes, this compound treatment was found to significantly increase the phosphorylation of AMPK.[12][14] Activated AMPK can, in turn, promote the nuclear translocation of Nrf2, thereby enhancing the overall antioxidant response. This suggests a multi-faceted mechanism where this compound not only directly quenches ROS but also activates kinase-driven signaling cascades to bolster cellular defenses.[12][15]

AMPK_Nrf2_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Nrf2 Nrf2 Translocation to Nucleus pAMPK->Nrf2 Promotes Antioxidant_Response Enhanced Antioxidant Response Nrf2->Antioxidant_Response Leads to

Caption: Proposed AMPK-mediated activation of Nrf2 signaling by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the free radical scavenging and antioxidant properties of this compound.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 515-517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow and a decrease in absorbance.[16]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 200 µM) in a suitable solvent like methanol or ethanol.[16][17]

  • Sample Preparation: Prepare a series of dilutions of this compound in the same solvent.

  • Reaction: Mix a defined volume of the this compound sample (e.g., 1 mL) with a larger volume of the DPPH working solution (e.g., 2-3 mL).[17][18] A control is prepared using the solvent instead of the antioxidant solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[16][17]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[17]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[17] The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution (Violet) start->prep_dpph prep_this compound Prepare this compound Dilutions start->prep_this compound mix Mix DPPH and this compound prep_dpph->mix prep_this compound->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm (Color Fades) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: General experimental workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

Principle: The ABTS radical cation (ABTS•+) is generated by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. This radical has a characteristic blue-green color with maximum absorbance at around 734 nm. Antioxidants present in the sample reduce the ABTS•+, causing the color to fade. The extent of decolorization is proportional to the antioxidant's concentration and potency.[19]

Methodology:

  • Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[19]

  • Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol) to obtain a working solution with an absorbance of approximately 0.70 at 734 nm.

  • Reaction: Add a small volume of the this compound sample to a larger volume of the ABTS•+ working solution.[19]

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6-30 minutes) at room temperature.[8]

  • Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the results can be expressed as an IC50 value or as Trolox Equivalents (TEAC).

Intracellular ROS Measurement using DCFH-DA

This cell-based assay quantifies the overall intracellular ROS levels.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.[11]

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., SH-SY5Y) to the desired confluency. Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).[10][11]

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).[2][11]

  • Probe Loading: Wash the cells with a buffer (e.g., PBS) and then incubate them with DCFH-DA solution (e.g., 10 µM) in the dark at 37°C for 30-60 minutes.

  • Measurement: After incubation, wash the cells again to remove the excess probe. The intracellular fluorescence can be measured using a fluorescence microplate reader or visualized using fluorescence microscopy.[11] The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.

  • Analysis: Compare the fluorescence intensity of this compound-treated cells to that of cells treated with the oxidative stressor alone and to untreated control cells. A reduction in fluorescence in the this compound-treated group indicates a suppression of intracellular ROS production.[11]

ROS_Workflow start Culture Cells (e.g., SH-SY5Y) treat_this compound Pre-treat with this compound start->treat_this compound induce_stress Induce Oxidative Stress (e.g., 6-OHDA) treat_this compound->induce_stress load_probe Load with DCFH-DA Probe induce_stress->load_probe incubate Incubate (37°C) load_probe->incubate wash Wash to Remove Excess Probe incubate->wash measure Measure DCF Fluorescence (Ex/Em ~485/535 nm) wash->measure analyze Analyze and Compare Fluorescence Levels measure->analyze

Caption: Workflow for measuring intracellular ROS using the DCFH-DA probe.

Conclusion

This compound stands out as a lignan with exceptional antioxidant properties. Quantitative data from in vitro assays confirm its superior direct free radical scavenging activity compared to other related compounds.[5][8] More significantly, its mechanism of action extends to the cellular level, where it effectively reduces intracellular ROS and upregulates the body's endogenous antioxidant defenses through the activation of the Nrf2-ARE signaling pathway, a process that may be modulated by AMPK.[1][11][12] This dual action—direct scavenging and indirect cellular defense enhancement—makes this compound a compound of significant interest for further research and development in the prevention and treatment of pathologies rooted in oxidative stress. The detailed protocols provided herein serve as a guide for the continued investigation and validation of this compound and other novel antioxidant agents.

References

Unraveling the Antioxidant Defenses: A Technical Guide to the Mechanisms of Sesaminol Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core antioxidant mechanisms of sesaminol glucosides, potent lignans found in sesame seeds. As the global interest in natural compounds for mitigating oxidative stress-related diseases continues to grow, a thorough understanding of the molecular interactions and signaling pathways modulated by these compounds is paramount. This document provides a comprehensive overview of the direct free-radical scavenging capabilities and the indirect antioxidant effects through the modulation of cellular signaling pathways, particularly the Nrf2-ARE pathway, by this compound and its glucosides. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for key antioxidant assays are provided to facilitate further research and development in this promising area.

Direct Antioxidant Activity: Free Radical Scavenging and Inhibition of Lipid Peroxidation

This compound glucosides, and more potently their aglycone form, this compound, exhibit significant direct antioxidant activity by donating hydrogen atoms to neutralize free radicals. This has been demonstrated through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Furthermore, they play a crucial role in inhibiting lipid peroxidation, a key process in cellular damage induced by oxidative stress.

Quantitative Assessment of Free Radical Scavenging Activity

The efficacy of this compound and its derivatives as free radical scavengers is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant activity.

Compound/ExtractAssayIC50 Value (mg/mL)Source
This compoundDPPH0.0011[1]
This compoundABTS0.0021[1]
This compound Diglucoside (SDG)DPPH0.201 ± 0.002
AsarininDPPH0.21[1]
SesaminDPPH3.05 x 10¹⁰[1]
Black Sesame Seed Ethanolic ExtractDPPH8.88 - 44.21 (µg/mL)[2][3]
White Sesame Seed Ethanolic ExtractDPPH8.88 - 44.21 (µg/mL)[2][3]
Black Sesame Seed Ethanolic ExtractABTS24.91 - 141.19 (µg/mL)[2][3]
White Sesame Seed Ethanolic ExtractABTS24.91 - 141.19 (µg/mL)[2][3]

Table 1: Free Radical Scavenging Activity of this compound and Related Compounds. This table summarizes the IC50 values for the DPPH and ABTS radical scavenging activities of this compound, its glucoside derivatives, and sesame seed extracts.

Inhibition of Lipid Peroxidation and Modulation of Antioxidant Enzymes

This compound glucosides have been shown to effectively reduce lipid peroxidation, often measured by the levels of thiobarbituric acid reactive substances (TBARS). In addition to this direct protective effect, they also modulate the activity of key endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Study TypeModelTreatmentEffect on TBARSEffect on Antioxidant EnzymesSource
In vivoAmyloid-β-injected miceThis compound Glucosides (SG)Significantly decreasedReversed the decrease in GPx activity[4]
In vitroMPP+-treated dopaminergic cellsSesamin-Increased SOD activity and protein expression, diminished CAT activity[5]

Table 2: Effects of this compound Glucosides on Lipid Peroxidation and Antioxidant Enzymes. This table highlights the protective effects of this compound glucosides against lipid peroxidation and their ability to modulate the activity of crucial antioxidant enzymes in different experimental models.

Indirect Antioxidant Mechanism: Activation of the Nrf2-ARE Signaling Pathway

A pivotal mechanism underlying the antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[6][7][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6]

Nrf2_Activation_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release of Nrf2 Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Figure 1: Activation of the Nrf2-ARE Signaling Pathway by this compound. This diagram illustrates how this compound induces the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the subsequent transcription of antioxidant genes.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol).

    • Methanol.

    • Test samples (this compound glucosides/sesaminol) dissolved in methanol at various concentrations.

    • Positive control (e.g., Ascorbic acid or Trolox).

  • Protocol:

    • Prepare a series of dilutions of the test sample and the positive control.

    • In a 96-well plate or cuvettes, add a specific volume of the DPPH solution (e.g., 100 µL).

    • Add an equal volume of the sample or standard solution (e.g., 100 µL).

    • For the blank, add methanol instead of the sample.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Phosphate buffered saline (PBS) or ethanol.

    • Test samples and positive control.

  • Protocol:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test sample or standard at different concentrations to a larger volume of the ABTS•+ working solution.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is a widely used method for measuring lipid peroxidation by quantifying malondialdehyde (MDA), a breakdown product of lipid peroxides.

  • Reagents:

    • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v).

    • Trichloroacetic acid (TCA) solution (e.g., 10-20% w/v).

    • Hydrochloric acid (HCl) or other acidic solution.

    • MDA standard for the calibration curve.

  • Protocol (for tissue homogenate):

    • Homogenize the tissue sample in a suitable buffer (e.g., KCl solution).

    • Add TCA to the homogenate to precipitate proteins, followed by centrifugation.

    • Collect the supernatant and add the TBA reagent.

    • Heat the mixture in a boiling water bath for a specific time (e.g., 15-30 minutes) to allow the formation of the MDA-TBA adduct.

    • Cool the samples and measure the absorbance of the pink-colored chromogen at 532 nm.

    • Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

    • The results are typically expressed as nmol of MDA per mg of protein.

Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a source (e.g., xanthine/xanthine oxidase system).

  • Reagents:

    • Buffer solution (e.g., phosphate buffer).

    • Xanthine solution.

    • Xanthine oxidase solution.

    • NBT solution.

    • Sample (cell lysate or tissue homogenate).

  • Protocol:

    • In a reaction mixture, combine the buffer, xanthine, and NBT.

    • Add the sample to the mixture.

    • Initiate the reaction by adding xanthine oxidase.

    • Incubate at room temperature for a specified time.

    • The superoxide radicals produced reduce NBT to formazan, which has a strong absorbance at a specific wavelength (e.g., 560 nm).

    • SOD in the sample competes with NBT for the superoxide radicals, thus inhibiting the formation of formazan.

    • The SOD activity is determined by measuring the degree of inhibition of this reaction and is typically expressed as units per mg of protein.

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

  • Reagents:

    • Hydrogen peroxide (H₂O₂) solution of known concentration.

    • Phosphate buffer.

    • Sample.

  • Protocol:

    • Add the sample to a buffered solution of H₂O₂.

    • The decomposition of H₂O₂ is monitored by the decrease in absorbance at 240 nm over a specific period.

    • The catalase activity is calculated based on the rate of H₂O₂ decomposition and is expressed as units per mg of protein.

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) by GPx, coupled to the oxidation of NADPH by glutathione reductase.

  • Reagents:

    • Phosphate buffer.

    • Reduced glutathione (GSH).

    • Glutathione reductase.

    • NADPH.

    • Organic hydroperoxide (e.g., cumene hydroperoxide).

    • Sample.

  • Protocol:

    • Prepare a reaction mixture containing buffer, GSH, glutathione reductase, and NADPH.

    • Add the sample to the mixture.

    • Initiate the reaction by adding the organic hydroperoxide.

    • GPx in the sample reduces the hydroperoxide using GSH, which is converted to oxidized glutathione (GSSG).

    • Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process.

    • The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

    • The GPx activity is proportional to the rate of decrease in absorbance and is expressed as units per mg of protein.

Conclusion

This compound glucosides and their aglycone, this compound, demonstrate a robust dual-action antioxidant mechanism. They are effective direct scavengers of free radicals and potent inhibitors of lipid peroxidation. Critically, they also enhance the endogenous antioxidant defense system through the activation of the Nrf2-ARE signaling pathway, leading to the upregulation of a suite of protective enzymes. This comprehensive understanding of their molecular mechanisms, supported by quantitative data and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound glucosides in preventing and treating oxidative stress-related pathologies. The continued investigation into the structure-activity relationships, bioavailability, and clinical efficacy of these compounds is warranted to fully harness their health benefits.

References

Discovery and Isolation of Novel Sesaminol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesaminol, a lignan found in sesame seeds (Sesamum indicum) and sesame oil, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. These attributes make this compound and its derivatives promising candidates for the development of novel therapeutics for a range of oxidative stress- and inflammation-related pathologies. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel this compound derivatives, with a focus on experimental protocols and the elucidation of their mechanisms of action.

This compound can be sourced from the transformation of sesamolin, another lignan present in sesame, particularly during the oil refining process.[1][2][3] Additionally, this compound exists in glycosylated forms, such as this compound glucosides, within sesame seeds, which can be hydrolyzed to yield the aglycone.[1][4][5][6][7][8][9][10] Beyond these natural sources, recent research has explored the computational design and synthesis of novel this compound derivatives to enhance their therapeutic potential.[11]

Isolation and Purification of this compound Derivatives

The isolation of this compound and its derivatives from natural sources or synthetic mixtures employs a variety of chromatographic and enzymatic techniques.

Experimental Protocol: Enzymatic Preparation of this compound from this compound Triglucoside (STG)

This protocol is adapted from methodologies focused on the enzymatic hydrolysis of this compound glucosides.[12][13]

Objective: To obtain this compound by enzymatic hydrolysis of this compound triglucoside (STG).

Materials:

  • This compound triglucoside (STG) extract from defatted sesame cake

  • β-galactosidase

  • Citrate buffer (0.05 M, pH 5.5)

  • Ultrapure water

  • Centrifuge

  • Lyophilizer

Procedure:

  • Prepare a solution of STG in 0.05 M citrate buffer (pH 5.5) to a final concentration of 1.0 mg/mL.

  • Add β-galactosidase to the STG solution at an enzyme dosage of 20 mg/mL.

  • Incubate the reaction mixture at 50°C for 4.0 hours with gentle agitation.

  • Terminate the reaction by boiling the mixture for 5 minutes to denature the enzyme.

  • Centrifuge the reaction mixture at 12,000 rpm for 15 minutes to pellet any insoluble material.

  • Collect the supernatant containing the crude this compound.

  • For purification, the resulting this compound can be further purified using column chromatography.

Experimental Protocol: Purification of this compound Derivatives by Column Chromatography

This generalized protocol is based on common practices for the purification of lignans.[2][14][15][16]

Objective: To purify this compound derivatives from a crude extract or reaction mixture.

Materials:

  • Crude this compound derivative extract

  • Silica gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, water)

  • Glass column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of the selected stationary phase (e.g., silica gel) in the initial mobile phase solvent. Pour the slurry into the glass column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

  • Elution: Begin the elution with a non-polar solvent (for normal-phase) or a polar solvent (for reversed-phase) and gradually increase the polarity of the mobile phase. A common gradient for normal-phase chromatography of lignans is a mixture of hexane and ethyl acetate, with an increasing proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure desired compound, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Biological Activity of this compound Derivatives

The primary biological activities of this compound and its derivatives are their antioxidant and anti-inflammatory effects.

Antioxidant Activity

The antioxidant capacity of novel this compound derivatives can be quantified using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)Reference
This compound1.12.1[8]
Asarinin210-[8]
Sesamin3.05 x 10¹⁰-[8]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity.

Objective: To determine the DPPH radical scavenging activity of this compound derivatives.

Materials:

  • This compound derivative sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound derivative in methanol.

  • In a 96-well plate, add a specific volume of each sample dilution to the wells.

  • Add an equal volume of the DPPH solution to each well.

  • Include a control well containing methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each sample concentration.

  • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

CompoundCell LineNO Inhibition IC₅₀ (µM)Reference
This compound Derivative 1RAW 264.7Data not available
This compound Derivative 2RAW 264.7Data not available
Reference CompoundRAW 264.7Data not available

Note: Specific IC₅₀ values for novel this compound derivatives for NO inhibition were not available in the provided search results. This table serves as a template for presenting such data when available.

Cytotoxicity

The cytotoxic effects of novel this compound derivatives are crucial to assess their therapeutic window. This is often determined by measuring the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

CompoundCell LineCytotoxicity IC₅₀ (µM)Reference
This compound Derivative AMCF-7 (Breast Cancer)Data not available
This compound Derivative BHepG2 (Liver Cancer)Data not available
This compound Derivative CA549 (Lung Cancer)Data not available

Note: Specific IC₅₀ values for novel this compound derivatives against cancer cell lines were not available in the provided search results. This table is a template for presenting such data.

Mechanism of Action: Signaling Pathways

This compound and its derivatives exert their biological effects by modulating key signaling pathways involved in cellular stress responses and inflammation.

AMPK-Nrf2-ARE Signaling Pathway

This compound has been shown to inhibit adipogenesis by activating the AMPK-Nrf2-ARE signaling pathway.[5][17] This pathway is a critical regulator of cellular antioxidant responses.

AMPK_Nrf2_ARE_Pathway This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Nrf2_Keap1 Nrf2-Keap1 Complex pAMPK->Nrf2_Keap1 Promotes Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Nuclear Translocation and Binding Antioxidant_Genes Antioxidant Genes (HO-1, GCLC) ARE->Antioxidant_Genes Gene Transcription

This compound activates the AMPK-Nrf2-ARE pathway.

NF-κB Signaling Pathway

The anti-inflammatory effects of sesame lignans are partly attributed to the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[18]

NF_kB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IkB NFkB NF-κB Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Proinflammatory_Genes Nuclear Translocation & Gene Transcription NFkB_IkB->NFkB Release of NF-κB pIkB p-IκB NFkB_IkB->pIkB Proteasome Proteasome pIkB->Proteasome Sesaminol_Derivatives Sesaminol_Derivatives Sesaminol_Derivatives->IKK

This compound derivatives inhibit the NF-κB pathway.

Conclusion and Future Directions

This compound and its novel derivatives represent a promising class of compounds for therapeutic development, particularly in the areas of antioxidant and anti-inflammatory medicine. This guide provides a foundational understanding of their discovery, isolation, and mechanisms of action.

Future research should focus on:

  • The synthesis and biological evaluation of a wider range of novel this compound derivatives to establish clear structure-activity relationships.

  • Detailed elucidation of the molecular interactions between this compound derivatives and their protein targets within key signaling pathways.

  • In vivo studies to validate the therapeutic efficacy and safety of promising lead compounds in relevant disease models.

The continued exploration of this compound chemistry and biology holds significant potential for the discovery of next-generation therapeutics.

References

Physicochemical Properties of Synthetic Sesaminol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesaminol, a lignan found in sesame seeds and their oil, has garnered significant interest in the scientific community for its potent antioxidant and anti-inflammatory properties. As a potential therapeutic agent, a thorough understanding of its physicochemical characteristics is paramount for formulation development, quality control, and ensuring its efficacy and stability in pharmaceutical preparations. This technical guide provides a comprehensive overview of the core physicochemical properties of synthetic this compound, including detailed experimental protocols and an exploration of its relevant signaling pathways.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is crucial for its development as a drug. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Table 1: Summary of Physicochemical Data for Synthetic this compound

PropertyValueSource/Method
Molecular Formula C₂₀H₁₈O₇Mass Spectrometry
Molecular Weight 370.36 g/mol Mass Spectrometry
Melting Point Data not available in searched literature.N/A
Boiling Point 504.7 ± 50.0 °C (Predicted)Computational Prediction
Density 1.456 ± 0.06 g/cm³ (Predicted)Computational Prediction
pKa 9.69 ± 0.20 (Predicted)Computational Prediction
Solubility
   WaterSparingly soluble (qualitative)General knowledge for lignans
   EthanolData not available in searched literature.N/A
   DMSOData not available in searched literature.N/A
   MethanolData not available in searched literature.N/A
UV-Vis λmax Data not available in searched literature.N/A

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of synthetic this compound, ensuring its purity and identity.

Table 2: Summary of Spectroscopic Data for Synthetic this compound

TechniqueData
¹H-NMR Specific chemical shifts and coupling constants are not available in a consolidated table in the searched literature. Data is typically obtained in CDCl₃ or DMSO-d₆.
¹³C-NMR Specific chemical shifts are not available in a consolidated table in the searched literature.
Mass Spectrometry (MS) The fragmentation pattern is used for structural confirmation. High-resolution mass spectrometry (HRMS) provides the exact mass for molecular formula determination. Specific fragmentation data for synthetic this compound is not detailed in the searched literature.
Infrared (IR) Spectroscopy Characteristic peaks would include those for O-H (hydroxyl), C-O (ether), C=C (aromatic), and C-H (aliphatic and aromatic) stretching and bending vibrations. A detailed spectrum with peak assignments for synthetic this compound is not available in the searched literature.

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies are performed to establish a re-test period or shelf life and to recommend storage conditions.

Table 3: Stability Profile of Synthetic this compound

ConditionObservations
Thermal Stability This compound can be generated from the thermal degradation of sesamolin at high temperatures, suggesting some degree of thermal liability, though specific degradation kinetics are not available.[1][2]
Photostability Data not available in the searched literature.
pH Stability Data not available in the searched literature.

Experimental Protocols

Detailed and validated experimental protocols are necessary for the consistent and reliable characterization of synthetic this compound.

Synthesis of this compound from Sesamolin

A common method for the synthesis of this compound involves the acid-catalyzed conversion of sesamolin.

Workflow for Synthesis of this compound from Sesamolin

Sesamolin Sesamolin Reaction Reaction at 90°C Sesamolin->Reaction AcidCatalyst Acidic Cation Exchange Resin AcidCatalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Crude Product This compound Synthetic this compound Purification->this compound Purified Product cluster_storage Storage Conditions (ICH) cluster_analysis Analysis LongTerm Long-term (e.g., 25°C/60% RH) Assay Assay (Purity) LongTerm->Assay Timepoints: 0, 3, 6, 9, 12, 18, 24 months Degradation Degradation Products LongTerm->Degradation Physical Physical Properties LongTerm->Physical Accelerated Accelerated (e.g., 40°C/75% RH) Accelerated->Assay Timepoints: 0, 3, 6 months Accelerated->Degradation Accelerated->Physical SesaminolSample Synthetic this compound Sample SesaminolSample->LongTerm SesaminolSample->Accelerated cluster_inflammatory Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_responses Cellular Responses This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits Nrf2 Nrf2-ARE Pathway This compound->Nrf2 Activates InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->NFkB InflammatoryStimuli->MAPK ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory MAPK->ProInflammatory Antioxidant Antioxidant Enzymes Nrf2->Antioxidant

References

The Anti-inflammatory Properties of Sesaminol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesaminol, a lignan derived from sesame seeds and sesame oil, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of this compound. We will delve into its modulatory effects on key signaling pathways, including NF-κB, MAPK, and Nrf2, and its subsequent impact on the expression and activity of inflammatory mediators. This document summarizes quantitative data from various in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of the key signaling cascades involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of this compound in inflammatory-mediated diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a continuous endeavor in pharmaceutical research.

This compound, a major lignan found in sesame oil, has emerged as a promising candidate due to its significant bioactive properties.[2] It is structurally related to other sesame lignans like sesamin and sesamol, which also exhibit anti-inflammatory activities.[2][3] This guide will focus specifically on the anti-inflammatory mechanisms of this compound, providing a comprehensive overview of the current scientific evidence.

Quantitative Data on the Bioactivities of this compound

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory effects of this compound from various studies.

Table 1: Antioxidant Activity of this compound

Assay TypeMetricResultReference
DPPH Radical ScavengingIC500.0011 mg/mL[4]
ABTS Radical ScavengingIC500.0021 mg/mL[4]

Table 2: In Vitro Anti-inflammatory Effects of this compound and its Glucosides

Cell LineInflammatory StimulusThis compound/DerivativeConcentrationEffectReference
Cultured Rat AstrocytesLipopolysaccharide (LPS)This compound Glucosides (SG)10-100 µg/mLDose-dependent inhibition of NO and ROS generation[5]
Cultured Rat AstrocytesLipopolysaccharide (LPS)This compound Glucosides (SG)10-100 µg/mLDose-dependent inhibition of cPLA2, COX-2, and iNOS expression[5]
Human Colon Cancer Cells (RKO)-This compound50 µMReduced proliferation[2]
Human Breast Cancer Cells (MCF-7)-This compound50 µMReduced cyclin D1 expression (6h treatment)[2]
Human Breast Cancer Cells (MDA-MB-231)-This compound100 µMReduced cyclin D1 expression (24-48h treatment)[2]

Table 3: In Vivo Anti-inflammatory Effects of this compound

Animal ModelConditionThis compound DosageEffectReference
Senescence-Accelerated Mouse-Prone 8 (SAMP8)AgingNot specifiedReduced IL-6, IL-1β, and TNF-α in the brain[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. These include the inhibition of pro-inflammatory pathways like NF-κB and MAPK, and the activation of the protective Nrf2-ARE pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[5][6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound glucosides have been shown to inhibit the activation of NF-κB.[5] They prevent the phosphorylation and degradation of IκB, thereby blocking the nuclear translocation of the p50 subunit of NF-κB.[5] This leads to a downstream reduction in the expression of NF-κB-regulated inflammatory mediators.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκB-NF-κB (Inactive) NFkappaB NF-κB (p50/p65) NFkappaB_active NF-κB (Active) NFkappaB->NFkappaB_active Translocates IkappaB_NFkappaB->IkappaB Degradation IkappaB_NFkappaB->NFkappaB Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkappaB_active->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Inflammatory_Genes Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates This compound This compound This compound->MAPKK Inhibits Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response

References

Methodological & Application

Application Notes and Protocols for Sesaminol Extraction from Sesame Seed Meal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesaminol, a potent antioxidant lignan found in sesame seeds (Sesamum indicum), has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of sesamolin, this compound is often present in its glycosidic forms, primarily this compound triglucoside and diglucoside, within defatted sesame seed meal—a major byproduct of sesame oil production.[1][2] This document provides detailed protocols for the extraction of this compound glucosides from sesame seed meal and their subsequent enzymatic hydrolysis to yield this compound. These methods are designed to be reproducible and scalable for research and development purposes.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of this compound and its precursors from sesame seeds and meal.

Table 1: this compound Glucoside Content in Sesame Seeds

LignanContent Range (mg/100 g of seed)Mean Content (mg/100 g of seed)
This compound Triglucoside36 - 1560637 ± 312
This compound Diglucoside0 - 49375 ± 95

Data sourced from HPLC analysis of 65 different sesame seed samples.[1]

Table 2: Comparison of Lignan Extraction and Purification Methods

MethodStarting MaterialTarget Lignan(s)Key ParametersYield/PurityReference
Solvent Extraction & HPLCDefatted sesame flourThis compound glucosides85% ethanol followed by 70% ethanolNot specified[1]
Enzymatic HydrolysisThis compound TriglucosideThis compoundβ-glucosidase and cellulase, 50°C, pH 4.8, 24h48.9% yield[2]
Centrifugal Partition Chromatography (CPC)Sesame Oil ExtractSesamin, Sesamolin, this compoundBiphasic solvent system: n-Hex/EtOAc/EtOH/H₂O (2:3:3:2 v/v/v/v)>95% purity for sesamin and sesamolin[3]
Microwave-Assisted Extraction (MAE)Sesame OilSesamol800W, 7 min, Ethyl acetate374.81 mg/kg[4]
Supercritical CO₂ ExtractionSesame Cake MealSesamin50 MPa, 50-55°C, 2h, 85% ethanol as entrainerNot specified[5]

Experimental Protocols

Protocol 1: Extraction of this compound Glucosides from Sesame Seed Meal

This protocol details the extraction of this compound glucosides from defatted sesame seed meal using solvent extraction.

Materials and Equipment:

  • Defatted sesame seed meal

  • 85% (v/v) Ethanol

  • 70% (v/v) Ethanol

  • Shaker or magnetic stirrer

  • Centrifuge

  • Rotary evaporator

  • Filter paper

  • Naringenin (internal standard for HPLC)

Methodology:

  • Sample Preparation: Grind the defatted sesame seed meal to a fine powder to increase the surface area for extraction.

  • Initial Extraction:

    • Suspend the sesame seed meal powder in 85% ethanol (e.g., 1:10 solid-to-solvent ratio, w/v).

    • Agitate the mixture at room temperature for 5 hours.

    • Separate the solid residue from the supernatant by centrifugation and filtration.

  • Secondary Extraction:

    • Resuspend the solid residue in 70% ethanol.

    • Agitate the mixture at room temperature for 10 hours.[1]

    • Separate the solid residue and combine the supernatants from both extraction steps.

  • Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude this compound glucoside extract.

  • Quantification (Optional): The content of this compound glucosides in the extract can be quantified using High-Performance Liquid Chromatography (HPLC) with naringenin as an internal standard.[1]

Protocol 2: Enzymatic Hydrolysis of this compound Glucosides to this compound

This protocol describes the conversion of extracted this compound glucosides into this compound through enzymatic hydrolysis.

Materials and Equipment:

  • Crude this compound glucoside extract (from Protocol 1)

  • β-glucosidase (from Aspergillus niger)

  • Cellulase (from Trichoderma reesei)

  • Citrate buffer (pH 4.8)

  • Water bath or incubator set to 50°C

  • HPLC system for monitoring the reaction

Methodology:

  • Substrate Preparation: Dissolve the crude this compound glucoside extract in citrate buffer (pH 4.8) to a final substrate concentration of 6 mg/mL.[2]

  • Enzyme Addition:

    • Prepare a mixture of β-glucosidase and cellulase. A recommended ratio is 20:80 (v/v).[2]

    • Add the enzyme mixture to the substrate solution. The total enzyme dosage should be optimized, with a starting point of 100 µL (approximately 8000 U) for a given reaction volume.[2]

  • Incubation: Incubate the reaction mixture at 50°C for 24 hours with gentle agitation.[2]

  • Reaction Monitoring: Monitor the progress of the hydrolysis by taking aliquots at different time points and analyzing them by HPLC to observe the disappearance of this compound glucosides and the appearance of this compound.

  • Reaction Termination: Once the reaction is complete (as determined by HPLC), the enzyme can be denatured by heating the solution (e.g., boiling for 10 minutes) to stop the reaction.

  • Purification: The resulting this compound can be purified from the reaction mixture using chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) or Centrifugal Partition Chromatography (CPC).[3][6][7]

Visualizations

Experimental Workflow for this compound Production

G cluster_0 Protocol 1: Extraction of this compound Glucosides cluster_1 Protocol 2: Enzymatic Hydrolysis cluster_2 Purification & Analysis A Defatted Sesame Seed Meal B Solvent Extraction (85% then 70% Ethanol) A->B C Filtration & Centrifugation B->C D Concentration (Rotary Evaporation) C->D E Crude this compound Glucoside Extract D->E F Dissolution in Buffer (pH 4.8) E->F G Enzyme Addition (β-glucosidase & Cellulase) F->G H Incubation (50°C, 24h) G->H I Reaction Termination H->I K Chromatographic Purification (e.g., CPC/HSCCC) I->K J Purified this compound L HPLC Analysis J->L K->J

Caption: Workflow for this compound production from sesame seed meal.

Logical Relationship of Key Parameters in Enzymatic Hydrolysis

G cluster_params Controllable Parameters cluster_output Desired Outcome Temp Temperature Yield This compound Yield Temp->Yield influences pH pH pH->Yield influences Time Reaction Time Time->Yield influences EnzymeRatio Enzyme Ratio (β-glucosidase:Cellulase) EnzymeRatio->Yield influences SubstrateConc Substrate Concentration SubstrateConc->Yield influences

Caption: Key parameters influencing this compound yield in enzymatic hydrolysis.

Potential Signaling Pathway Involvement of this compound

cluster_cellular_effects Cellular Effects cluster_outcomes Potential Therapeutic Outcomes This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Inflammation Inflammatory Cytokines This compound->Inflammation Inhibits Apoptosis Apoptosis This compound->Apoptosis Modulates Neuroprotection Neuroprotection ROS->Neuroprotection Cardioprotection Cardioprotection Inflammation->Cardioprotection AntiCancer Anti-Cancer Activity Apoptosis->AntiCancer

Caption: Hypothetical signaling pathways influenced by this compound.

References

Application Note: Quantification of Sesaminol Glucosides in Sesame Seeds by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of sesaminol triglucoside and this compound diglucoside in sesame seeds using a validated High-Performance Liquid Chromatography (HPLC) method. The described methodology is crucial for the quality control of raw materials, standardization of extracts, and in various stages of drug development and scientific research involving the biological activities of these compounds. The protocol includes comprehensive steps for sample preparation, specific HPLC operating conditions, and method validation parameters.

Introduction

This compound glucosides, primarily this compound triglucoside and diglucoside, are water-soluble lignans found in sesame seeds (Sesamum indicum L.) that exhibit significant biological activities, including potent antioxidant and neuroprotective effects. Accurate and reliable quantification of these compounds is essential for research into their therapeutic potential and for the standardization of sesame-derived products. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of these lignans. This document outlines a validated HPLC method for this purpose.

Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of key signaling pathways involved in oxidative stress and inflammation. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1][2][3] Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE, leading to the upregulation of antioxidant enzymes such as NAD(P)H: quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[1][3] Additionally, this compound has been shown to inhibit pro-inflammatory pathways by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), which in turn reduces the production of pro-inflammatory cytokines.[4][5]

This compound Signaling Pathway cluster_0 Oxidative Stress cluster_1 Inflammatory Stimuli cluster_2 This compound Intervention cluster_3 Cellular Response Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 activates Inflammatory Stimuli Inflammatory Stimuli NF-kB NF-kB Inflammatory Stimuli->NF-kB activates MAPK MAPK Inflammatory Stimuli->MAPK activates This compound This compound This compound->Nrf2 promotes This compound->NF-kB inhibits This compound->MAPK inhibits ARE ARE Nrf2->ARE binds to Antioxidant Enzymes (NQO1, HO-1) Antioxidant Enzymes (NQO1, HO-1) ARE->Antioxidant Enzymes (NQO1, HO-1) upregulates Antioxidant Effect Antioxidant Effect Antioxidant Enzymes (NQO1, HO-1)->Antioxidant Effect Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines induces MAPK->Pro-inflammatory Cytokines induces Anti-inflammatory Effect Anti-inflammatory Effect Pro-inflammatory Cytokines->Anti-inflammatory Effect

Caption: this compound signaling pathways in antioxidant and anti-inflammatory responses.

Experimental Protocols

Sample Preparation: Extraction of this compound Glucosides

The following protocol is adapted for the extraction of this compound glucosides from defatted sesame flour.[6][7]

Workflow Diagram

Sample Preparation Workflow start Start: Sesame Seeds defat Defatting with Hexane/2-Propanol start->defat dry Dry Defatted Sesame Flour (DSF) defat->dry extract1 First Extraction: 85% Ethanol + Internal Standard 5 hours dry->extract1 centrifuge1 Centrifuge extract1->centrifuge1 collect1 Collect Supernatant centrifuge1->collect1 extract2 Second Extraction: 70% Ethanol 10 hours centrifuge1->extract2 Residue pool Pool Supernatants collect1->pool centrifuge2 Centrifuge extract2->centrifuge2 collect2 Collect Supernatant centrifuge2->collect2 collect2->pool filter Filter through 0.45 µm Syringe Filter pool->filter hplc HPLC Analysis filter->hplc

Caption: Workflow for the extraction of this compound glucosides from sesame seeds.

Materials:

  • Sesame seeds

  • Hexane

  • 2-Propanol

  • Ethanol (95%)

  • Naringenin (Internal Standard)

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.45 µm)

Procedure:

  • Defatting: Weigh 5 g of sesame seeds into a stainless steel tube. Add 30 mL of a hexane/2-propanol mixture (3:1, v/v) and shake vigorously for 1 hour. Centrifuge and discard the supernatant. Dry the resulting defatted sesame flour (DSF).[7]

  • First Extraction: Weigh 0.5 g of DSF into a 35 mL glass tube. Add 8.25 mL of 85% ethanol containing 100 µg/mL of naringenin as an internal standard. Shake for 5 hours at room temperature.[6][7]

  • Centrifugation: Centrifuge the mixture and carefully collect the supernatant.

  • Second Extraction: To the remaining pellet, add 8.25 mL of 70% ethanol. Shake for 10 hours at room temperature.[6][7]

  • Second Centrifugation: Centrifuge the mixture again and collect the supernatant.

  • Pooling and Filtration: Pool the supernatants from both extractions. Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for HPLC injection.

HPLC Analysis

Chromatographic Conditions: The following HPLC conditions are recommended for the separation and quantification of this compound glucosides.[7]

ParameterSpecification
HPLC System Agilent 1100 series or equivalent with DAD/UV detector
Column C18 reverse phase column (e.g., Econosil ODS, 5 µm, 250 mm x 4.6 mm)
Mobile Phase A 0.01 M Phosphate Buffer (pH 2.8) containing 5% Acetonitrile
Mobile Phase B Acetonitrile
Gradient 0-5 min: 15% B30 min: 30% B40-50 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 290 nm
Injection Volume 20 µL

Data Presentation

Method Validation Summary

The HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and precision.[7]

Table 1: Linearity, LOD, and LOQ

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LOD (mg/100g of DSF)LOQ (mg/100g of DSF)
This compound Triglucoside9 - 435> 0.9991040
This compound DiglucosideN/AN/A832

Table 2: Precision

ParameterResult (%)
Intra-assay Precision (Within day variation) 0.6 - 2.8 (Average: 1.6)
Inter-assay Precision (Between days variation) 2.8
Quantification Results

Analysis of 65 different sesame seed samples yielded the following concentration ranges for this compound glucosides.[6][7]

Table 3: this compound Glucoside Content in Sesame Seeds

AnalyteContent Range (mg/100g of seed)Mean ± SD (mg/100g of seed)
This compound Triglucoside36 - 1560637 ± 312
This compound Diglucoside0 - 49375 ± 95

Conclusion

The described HPLC method provides a reliable and validated approach for the quantification of this compound triglucoside and diglucoside in sesame seeds. This application note serves as a comprehensive guide for researchers and industry professionals, ensuring accurate and reproducible results for quality control and research applications. The detailed protocols and validation data support the implementation of this method in a laboratory setting.

References

Application Note: Quantitative Analysis of Sesaminol Metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sesame (Sesamum indicum L.) is a significant oilseed crop containing beneficial lignans, notably sesaminol and its water-soluble glucosides (SGs).[1][2] These compounds, particularly this compound glucosides, are recognized for their potent antioxidant and anti-inflammatory properties, making them subjects of interest in the food, medicine, and cosmetic industries.[1] Understanding the metabolic fate of this compound and its glucosides is crucial for evaluating their bioavailability and physiological effects. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of these metabolites in complex biological matrices. This application note provides detailed protocols for the LC-MS analysis of this compound metabolites, summarizing quantitative data and outlining metabolic pathways.

Metabolic Pathway of this compound Glucosides

This compound glucosides, such as this compound triglucoside (STG), undergo a series of metabolic transformations upon ingestion. The primary metabolic pathway involves deglycosylation by intestinal microflora to form this compound.[3][4][5] This is followed by absorption and further metabolism in the liver.[1][2] The intestinal microflora can also convert this compound into the mammalian lignans enterodiol (END) and enterolactone (ENL).[3][4][5] In the liver, this compound is metabolized into catechol-type metabolites, which can be further methylated.[6] The main routes of elimination for these metabolites are through glucuronidation and sulfation for urinary excretion, with fecal elimination also playing a major role.[3][4][5]

This compound Metabolism Pathway cluster_gut Intestinal Lumen cluster_circulation Systemic Circulation / Tissues cluster_liver Liver Metabolism cluster_excretion Excretion STG This compound Triglucoside (STG) This compound This compound STG->this compound Deglycosylation (Intestinal Microflora) Feces Feces STG->Feces END Enterodiol (END) This compound->END Conversion (Intestinal Microflora) ENL Enterolactone (ENL) This compound->ENL Conversion (Intestinal Microflora) Absorbed_this compound Absorbed this compound This compound->Absorbed_this compound Absorption Absorbed_END Absorbed END END->Absorbed_END Absorption Absorbed_ENL Absorbed ENL ENL->Absorbed_ENL Absorption Catechol This compound-6-catechol Absorbed_this compound->Catechol CYP450 Conjugates Glucuronide & Sulfate Conjugates Absorbed_this compound->Conjugates Methyl_Catechol Methylated Catechol Catechol->Methyl_Catechol COMT Catechol->Conjugates Urine Urine Conjugates->Urine

Caption: Metabolic pathway of this compound Triglucoside.

Quantitative Data Summary

LC-MS/MS analysis has been employed to determine the concentrations of this compound and its key metabolites in various biological samples following oral administration in rats.

Table 1: Concentration of this compound Metabolites in Rat Plasma

Metabolite Concentration (μmol/mL) Reference
Enterodiol (END) 5.9 ± 0.2 [3][4][5]

| Enterolactone (ENL) | 5.5 ± 0.2 |[3][4][5] |

Table 2: Parent Ion and Fragment Ions of this compound Triglucoside and its Metabolites

Compound Parent Ion (m/z) Fragment Ions (m/z) Reference
This compound Triglucoside 855.2 [M-H]⁻ 179.0, 485.1 [7][8]
This compound Diglucoside - -
This compound Monoglucoside - -
This compound - -

| ST-2 | - | - |[7] |

Note: Specific m/z values for all metabolites were not available in the provided search results.

Experimental Protocols

A generalized workflow for the LC-MS analysis of this compound metabolites involves sample collection, preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow Sample_Collection 1. Sample Collection (Plasma, Urine, Tissues) Sample_Prep 2. Sample Preparation Sample_Collection->Sample_Prep LC_Separation 3. LC Separation (Reversed Phase C18) Sample_Prep->LC_Separation MS_Detection 4. MS/MS Detection (Q-TOF / Triple Quadrupole) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Caption: General workflow for LC-MS analysis.
Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to extract the metabolites of interest while removing interfering substances like proteins.[9][10]

4.1.1. Plasma Sample Preparation [9][11]

  • Thaw frozen plasma samples at room temperature.[9]

  • To 200 µL of plasma, add 800 µL of a protein precipitation solvent such as methanol or a methanol/acetonitrile mixture (e.g., 80:20 v/v).[9] Using 100% isopropanol is also effective for lipidomics.[10]

  • Vortex the mixture thoroughly for 10 minutes.[9][11]

  • Centrifuge the samples at 15,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the clear supernatant to an HPLC vial for LC-MS analysis.[9]

4.1.2. Urine Sample Preparation [9][12]

  • Thaw frozen urine samples at room temperature.[9]

  • To 200 µL of urine, add 800 µL of acetonitrile (ACN).[9] Alternatively, 100% methanol can be used as an extraction solvent.[12]

  • Vortex the solution thoroughly.

  • Centrifuge the mixture at 15,000 rpm for 15 minutes at 4°C.[9]

  • Transfer the clear supernatant to an HPLC vial for analysis.[9]

4.1.3. Feces and Tissue Sample Preparation

  • Homogenize fecal or tissue samples in a suitable buffer or solvent.

  • Perform a liquid-liquid or solid-phase extraction to isolate the lignan metabolites. For defatted sesame flour, an extraction with 85% ethanol followed by 70% ethanol has been used.[13]

  • Centrifuge the extract to remove solid debris.

  • Filter the supernatant through a 0.45 µm microporous membrane before injection.[8]

LC-MS/MS Analysis

The following are typical conditions for the analysis of this compound and its metabolites. Instrumentation often includes a UPLC or HPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or a triple quadrupole mass spectrometer.[14][15][16]

4.2.1. Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.[8][15]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mmol/L acetic acid (pH 3).[15][17]

  • Mobile Phase B: Acetonitrile (ACN) or methanol with 0.1% formic acid.[15][17]

  • Flow Rate: 0.3 - 0.4 mL/min.[15][17]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute compounds of varying polarity.[9][15]

    • Example Gradient: 0-2 min (30% A), 2-45 min (60% A), 45-58 min (60% A) using methanol and water.[8]

  • Column Temperature: 40°C.[15]

  • Injection Volume: 4 µL.[15]

4.2.2. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI), often operated in negative ion mode for lignan analysis.[7][8][14]

  • Scan Range: m/z 50-1000.[7]

  • Data Acquisition: Full scan mode for metabolite identification and multiple reaction monitoring (MRM) for quantification.[15]

  • Key Ions: Monitor for the parent and characteristic fragment ions of this compound and its expected metabolites (see Table 2). For instance, this compound triglucoside has a deprotonated molecule [M-H]⁻ at m/z 855.2.[8]

Data Processing

Raw LC-MS data files are processed using specialized software such as Xcalibur, MassHunter, or open-source platforms like MZmine.[9][14] The process involves peak extraction, alignment, and putative identification by matching accurate masses against databases like the Human Metabolome Database, Lipid Maps, and Metlin.[9] Quantification is typically performed by integrating the peak areas of specific MRM transitions.[15]

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the LC-MS analysis of this compound metabolites. The combination of robust sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection allows for the accurate identification and quantification of these bioactive compounds in various biological matrices. This methodology is essential for pharmacokinetic studies and for elucidating the mechanisms behind the health benefits of sesame lignans.

References

Application Notes and Protocols for the Structural Elucidation of Sesaminol using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of sesaminol, a key lignan found in sesame seeds and oil with significant antioxidant properties. Detailed experimental protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are presented, along with tabulated quantitative data for easy reference. Furthermore, this document includes visual aids generated using Graphviz (DOT language) to illustrate key experimental workflows and structural correlations, aiming to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, a furofuran-type lignan, is a prominent bioactive compound derived from sesame (Sesamum indicum). Its potent antioxidant and anti-inflammatory properties have garnered significant interest in the pharmaceutical and nutraceutical industries. The precise structural characterization of this compound is paramount for understanding its mechanism of action, ensuring quality control of related products, and guiding synthetic derivatization for drug discovery.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of natural products like this compound. Through a suite of experiments, NMR provides detailed information on the chemical environment of each atom and their connectivity, ultimately revealing the complete molecular architecture. This application note serves as a practical guide for utilizing NMR spectroscopy to confirm the structure of this compound.

Data Presentation: ¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. The data is compiled from the supplementary material of the study by Michailidis et al. (2019), where this compound was isolated from sesame oil and characterized.[1][2][3][4][5] The spectra were recorded in deuterated chloroform (CDCl₃) on a 600.11 MHz spectrometer for ¹H NMR and a 150.90 MHz spectrometer for ¹³C NMR.[5]

Table 1: ¹H NMR (600.11 MHz, CDCl₃) Spectral Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)
14.71d4.2
23.08m
3.86dd9.0, 3.6
4.25dd9.0, 6.9
54.76d5.0
62.89m
3.82dd9.2, 3.8
4.18dd9.2, 7.2
2'6.83d1.8
5'6.77d8.0
6'6.79dd8.0, 1.8
OCH₂O5.94s
2''6.75d1.6
5''6.72d7.9
6''6.63dd7.9, 1.6

Table 2: ¹³C NMR (150.90 MHz, CDCl₃) Spectral Data for this compound

Positionδ (ppm)
185.8
254.3
371.8
4135.1
585.9
650.1
770.9
8132.9
1'131.9
2'106.5
3'147.9
4'147.1
5'108.2
6'119.4
OCH₂O101.1
1''130.8
2''105.7
3''146.9
4''146.2
5''108.9
6''118.6

Experimental Protocols

This section outlines the detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.

Sample Preparation
  • Isolation: this compound is typically isolated from sesame oil or defatted sesame meal using chromatographic techniques such as centrifugal partition chromatography (CPC).[1][3]

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as confirmed by High-Performance Liquid Chromatography (HPLC).[1][3]

  • NMR Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR spectra on a 600 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Temperature: 298 K.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Spectral Width (F1 and F2): 12-15 ppm.

    • Number of Increments (t1): 256-512.

    • Number of Scans per Increment: 8-16.

    • Relaxation Delay: 1.5-2 seconds.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

    • Spectral Width (F2 - ¹H): 12-15 ppm.

    • Spectral Width (F1 - ¹³C): 180-200 ppm.

    • Number of Increments (t1): 128-256.

    • Number of Scans per Increment: 16-32.

    • Relaxation Delay: 1.5 seconds.

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width (F2 - ¹H): 12-15 ppm.

    • Spectral Width (F1 - ¹³C): 200-220 ppm.

    • Number of Increments (t1): 256-512.

    • Number of Scans per Increment: 32-64.

    • Relaxation Delay: 2 seconds.

    • Long-Range Coupling Delay: Optimized for a long-range C-H coupling of 8 Hz.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for all experiments. For 2D data, this is performed in both dimensions.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.

  • Peak Picking and Integration: Identify and integrate all peaks in the ¹H spectrum.

  • Analysis of 2D Spectra:

    • COSY: Identify cross-peaks to establish proton-proton coupling networks.

    • HSQC: Correlate each proton with its directly attached carbon atom.

    • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons to piece together the molecular fragments and confirm the overall structure.

Visualization of Workflows and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the NMR-based structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Elucidation Isolation Isolation of this compound Purity Purity Check (HPLC) Isolation->Purity NMR_Sample NMR Sample Preparation Purity->NMR_Sample OneD_NMR 1D NMR (¹H, ¹³C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Sample->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure Elucidated_Structure Elucidated_Structure Structure->Elucidated_Structure Elucidated Structure of this compound

Caption: Experimental workflow for this compound structural elucidation.

hmbc_correlations cluster_structure Key HMBC Correlations for this compound H1 H-1 (4.71) C3 C-3 (71.8) H1->C3 ³J C4 C-4 (135.1) H1->C4 ²J H5 H-5 (4.76) C8 C-8 (132.9) H5->C8 ²J H2_prime H-2' (6.83) C4_prime C-4' (147.1) H2_prime->C4_prime ³J H6_prime H-6' (6.79) C1_prime C-1' (131.9) H6_prime->C1_prime ²J H6_prime->C4_prime ²J OCH2O OCH₂O (5.94) C3_prime C-3' (147.9) OCH2O->C3_prime ³J OCH2O->C4_prime ³J

Caption: Key HMBC correlations in this compound.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unequivocal method for the structural elucidation of this compound. The detailed protocols and spectral data presented in this application note offer a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this important bioactive lignan. The application of these NMR techniques is crucial for advancing research into the therapeutic potential of this compound and for ensuring the quality and consistency of this compound-containing products.

References

  • Michailidis, D., Angelis, A., Aligiannis, N., Mitakou, S., & Skaltsounis, L. (2019). Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties. Frontiers in Pharmacology, 10, 723.[1][2][3][4][5]

References

Application Notes: Sesaminol in Cell Culture Models of Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sesaminol, a potent antioxidant lignan derived from sesame seeds (Sesamum indicum), has garnered significant interest in biomedical research.[1][2] Its strong antioxidant properties make it a valuable compound for investigating cytoprotective mechanisms against oxidative stress, a pathological condition implicated in numerous diseases, including neurodegenerative disorders like Parkinson's disease, metabolic disorders, and inflammation.[3][4][5] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[6] In cell culture models, oxidative stress is commonly induced by agents like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or rotenone to mimic disease states.[3][6][7] These application notes provide a comprehensive overview of this compound's use in such models, detailing its mechanisms of action and providing standardized protocols for researchers.

Mechanism of Action

This compound exerts its protective effects against oxidative stress through the modulation of several key signaling pathways. The primary mechanisms involve the activation of the Nrf2-ARE pathway, regulation of MAPK signaling, and activation of the SIRT1-SIRT3-FOXO3a axis.

  • Nrf2-ARE Signaling Pathway: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[1][3][4] Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 from the cytoplasm into the nucleus.[4][8] In the nucleus, Nrf2 binds to the ARE, leading to the upregulation of a suite of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[1][3][4] This response enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.[8] Some studies suggest this activation may be linked to the upstream activation of AMP-activated protein kinase (AMPK).[1][9]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critically involved in cellular responses to stress.[7][10] Oxidative stressors can lead to the hyper-activation of these pathways, often culminating in apoptosis.[7] this compound and related compounds have been shown to inhibit the stress-induced phosphorylation and activation of p38 MAPK and other MAP kinases, thereby preventing downstream apoptotic events like caspase-3 activation.[7][11]

  • SIRT1-SIRT3-FOXO3a Signaling Pathway: this compound can also activate sirtuins, a class of proteins involved in cellular regulation. Specifically, it has been shown to activate the SIRT1-SIRT3-FOXO3a signaling cascade.[6][12][13] This activation leads to the inhibition of pro-apoptotic proteins like BAX and the upregulation of anti-apoptotic proteins such as BCL-2, ultimately promoting cell survival in the face of oxidative insults.[6][13]

Visualized Signaling Pathways and Workflows

experimental_workflow cluster_assays Downstream Assays start Seed Cells (e.g., SH-SY5Y) in 96-well or 6-well plates pretreat Pre-treatment with this compound (various concentrations, e.g., 2-24h) start->pretreat induce Induce Oxidative Stress (e.g., H₂O₂ or 6-OHDA for 3-24h) pretreat->induce assay_viability Cell Viability (MTT Assay) induce->assay_viability assay_ros ROS Measurement (DCFH-DA Assay) induce->assay_ros assay_protein Protein Analysis (Western Blot) induce->assay_protein assay_gene Gene Expression (qRT-PCR) induce->assay_gene Nrf2_Pathway stress Oxidative Stress (e.g., 6-OHDA, H₂O₂) keap1_nrf2 Cytoplasm: Keap1-Nrf2 Complex stress->keap1_nrf2 destabilizes This compound This compound This compound->keap1_nrf2 promotes dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 released nucleus Nucleus nrf2->nucleus Nuclear Translocation are ARE (Antioxidant Response Element) nucleus->are Nrf2 binds to genes Upregulation of Antioxidant Genes (HO-1, NQO1, GCLC) are->genes protection Cytoprotection genes->protection MAPK_Pathway stress Oxidative Stress (e.g., H₂O₂) mapk MAPK Activation (p38, JNK, ERK) stress->mapk activates This compound This compound This compound->mapk inhibits survival Cell Survival This compound->survival caspase Caspase-3 Activation mapk->caspase activates apoptosis Apoptosis / Cell Death caspase->apoptosis

References

Application Notes and Protocols for Sesaminol in Rodent Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of sesaminol in preclinical rodent models of Parkinson's disease (PD). The information is based on published research and is intended to guide researchers in designing and conducting their own studies to evaluate the neuroprotective potential of this compound.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Oxidative stress is a key contributor to the pathology of PD.[2] this compound, a lignan found in sesame seeds and a byproduct of sesame oil production, has demonstrated potent antioxidant properties.[2][3] Research suggests that this compound may offer a neuroprotective effect in PD by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway, a critical cellular defense mechanism against oxidative stress.[2][4] These notes summarize the key findings and provide detailed protocols for investigating the therapeutic potential of this compound in established rodent models of PD.

Data Presentation

In Vitro Neuroprotection by this compound

Table 1: Effect of this compound on 6-OHDA-Induced Toxicity in SH-SY5Y Cells

Treatment GroupThis compound Concentration (µg/mL)6-OHDA Concentration (µM)Cell ViabilityIntracellular ROS LevelsNuclear Nrf2 ExpressionNQO1 Activity
Control--BaselineBaselineNo expressionBaseline
6-OHDA-20DecreasedSignificantly increasedSlightly increasedEnhanced
This compound + 6-OHDA0.25 - 1020Restored to control level[2]Significantly suppressed[2]Strongly expressed[2]Further enhanced[2]
In Vivo Neuroprotection by this compound

Table 2: Effect of this compound in a Rotenone-Induced Mouse Model of Parkinson's Disease

Treatment GroupThis compound AdministrationDurationMotor Function (Rotarod)Intestinal MotilityDopamine Levelsα-Synuclein Expression (Substantia Nigra)Colonic Mucosa
Control-36 daysNormalNormalNormalNormalNormal
RotenoneOrally administered36 daysShorter than controlSignificantly lower than controlDecreasedIncreasedShortening and damage
Rotenone + this compoundDiet containing this compound36 daysRestored to control level[4]Remained at control level[4]Increased[5]Decreased[4]Scarcely observed abnormalities[4]

Experimental Protocols

In Vitro Model: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells

This protocol describes the induction of a Parkinson's-like cellular phenotype using the neurotoxin 6-hydroxydopamine (6-OHDA) in human neuroblastoma SH-SY5Y cells and the assessment of this compound's protective effects.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DCFH-DA (2′,7′-dichlorofluorescin diacetate)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Primary and secondary antibodies for Nrf2

  • Reagents for NAD(P)H: quinone oxidoreductase (NQO1) activity assay

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Pre-treatment: Plate cells at a suitable density. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.25-10 µg/mL) for 2 hours.[6]

  • 6-OHDA Treatment: Following this compound pre-treatment, add 20 µM 6-OHDA to the cell culture medium and incubate for the desired time (e.g., 3, 6, or 24 hours) to induce neurotoxicity.[6][7]

  • Cell Viability Assay (MTT): After 24 hours of 6-OHDA treatment, assess cell viability using the MTT assay.[6]

  • Intracellular ROS Measurement: After 3 or 6 hours of 6-OHDA treatment, measure intracellular reactive oxygen species (ROS) levels using the DCFH-DA probe.[7]

  • Nrf2 Nuclear Translocation: After 3 hours of 6-OHDA treatment, fix the cells and perform immunocytochemistry to visualize the nuclear translocation of Nrf2. Use DAPI to stain the nuclei.[5][6]

  • NQO1 Activity Assay: Measure the activity of NQO1, a downstream target of Nrf2, according to the manufacturer's instructions.

In Vivo Model: Rotenone-Induced Parkinson's Disease in Mice

This protocol details the induction of a Parkinson's disease model in mice using the neurotoxin rotenone and the evaluation of the therapeutic effects of dietary this compound.

Materials:

  • C57BL/6J mice

  • Rotenone

  • This compound-supplemented diet

  • Rotarod apparatus

  • Charcoal meal

  • Reagents for dopamine level measurement (e.g., HPLC)

  • Antibodies for α-synuclein immunohistochemistry

Procedure:

  • Animal Acclimatization: Acclimatize C57BL/6J mice to the laboratory conditions for at least one week before the experiment.

  • Model Induction and Treatment:

    • Control Group: Feed a standard diet.

    • Rotenone Group: Administer rotenone orally for the duration of the study (e.g., 29 or 36 days).[4][8]

    • This compound Group: Feed a diet containing this compound for the entire study period (e.g., 36 days) while also administering rotenone.[5][9]

  • Behavioral Testing (Rotarod): At the end of the treatment period, assess motor coordination and balance using a rotarod apparatus. Record the latency to fall for each mouse.[5]

  • Intestinal Motility Assay: Administer a charcoal meal orally and measure the distance traveled by the charcoal in the small intestine after a specific time to assess gastrointestinal transit.[4]

  • Neurochemical Analysis: Euthanize the mice and dissect the substantia nigra. Measure dopamine levels using techniques such as high-performance liquid chromatography (HPLC).[5]

  • Histopathological Analysis: Perfuse the brains, and process the tissue for immunohistochemical staining of α-synuclein in the substantia nigra to assess protein aggregation.[4] Examine the colonic mucosa for any pathological changes.[4]

Visualization of Pathways and Workflows

Signaling Pathway

Sesaminol_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Neuroprotective Outcome ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 destabilizes Neuroprotection Neuroprotection ROS->Neuroprotection inhibits oxidative damage Neurotoxins Neurotoxins (6-OHDA, Rotenone) Neurotoxins->ROS induces This compound This compound This compound->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Genes->Neuroprotection leads to Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model start_vitro Culture SH-SY5Y Cells pretreatment Pre-treat with this compound start_vitro->pretreatment induction_vitro Induce toxicity with 6-OHDA pretreatment->induction_vitro analysis_vitro Assess: - Cell Viability (MTT) - ROS Levels - Nrf2 Translocation induction_vitro->analysis_vitro start_vivo Acclimatize Mice treatment Induce PD with Rotenone + Administer this compound Diet start_vivo->treatment behavioral Behavioral Testing (Rotarod) treatment->behavioral physiological Intestinal Motility Assay behavioral->physiological biochemical Neurochemical & Histological Analysis - Dopamine Levels - α-Synuclein Staining physiological->biochemical

References

Application Notes and Protocols: Sesaminol as a Potential Therapeutic Agent for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, such as Parkinson's Disease (PD) and Alzheimer's Disease (AD), are characterized by the progressive loss of structure and function of neurons. A key pathological feature of these diseases is oxidative stress and neuroinflammation. Sesaminol, a lignan found in sesame seeds and their byproducts, has emerged as a promising neuroprotective agent due to its potent antioxidant and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in neurodegenerative disease models.

Mechanism of Action

This compound exerts its neuroprotective effects through multiple mechanisms, primarily by combating oxidative stress and reducing inflammation.

  • Antioxidant Activity: this compound is a potent scavenger of free radicals.[4] Its primary antioxidant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][5] Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of several antioxidant and detoxification enzymes, such as NAD(P)H: quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC).[1][3]

  • Anti-inflammatory Activity: this compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system.[6][7][8] It can modulate inflammatory signaling pathways such as the NF-κB and c-Jun N-terminal kinase (JNK) pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO).[6][7][8]

Data Presentation

The following tables summarize quantitative data from preclinical studies on the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

Cell LineNeurotoxinThis compound ConcentrationOutcome MeasureResultReference
SH-SY5Y6-OHDA (20 µM)1 µg/mLCell Viability (MTT Assay)Restored to control level[2]
SH-SY5Y6-OHDA (20 µM)1 µg/mLIntracellular ROSSignificantly suppressed[2]
SH-SY5Y6-OHDA (20 µM)1 µg/mLNQO1 ActivityFurther enhanced compared to 6-OHDA alone[2]
PC12MPP+1 pMCell DeathReduced by 60%[9]
PC12L-DOPA (100-200 µM)50 µMROS ProductionInhibited[10]

Table 2: In Vivo Neuroprotective Effects of this compound in a Parkinson's Disease Mouse Model

Animal ModelTreatmentDurationOutcome MeasureResultReference
Rotenone-induced PD miceThis compound in diet56 daysMotor Function (Rotarod test)Restored to control level[1]
Rotenone-induced PD miceThis compound in diet56 daysIntestinal MotilityRemained at control level[1]
Rotenone-induced PD miceThis compound in diet56 daysα-synuclein expression (substantia nigra)Decreased compared to rotenone group[1]
SAMP8 mice0.5% this compound Glucosides in diet12 weeksEscape Latency (Morris water maze)Recovered compared to control[11]
SAMP8 miceThis compound Glucosides in diet12 weeksTBARS levels (brain)Significantly decreased[11]

Experimental Protocols

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes the induction of neurotoxicity in human neuroblastoma SH-SY5Y cells using 6-hydroxydopamine (6-OHDA) and the assessment of the protective effects of this compound.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Prepare various concentrations of this compound (e.g., 0.25, 1, 5, 10 µg/mL) in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Incubate for 2 hours.

  • Neurotoxin Treatment: Prepare a 20 µM solution of 6-OHDA in culture medium. After the 2-hour pre-treatment with this compound, add the 6-OHDA solution to the wells. Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Parkinson's Disease Mouse Model

This protocol describes the induction of a Parkinson's disease-like phenotype in mice using rotenone and the evaluation of the therapeutic effects of this compound.

Materials:

  • C57BL/6 mice

  • Rotenone

  • This compound

  • Standard mouse chow

  • Rotarod apparatus

Protocol:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week under standard laboratory conditions.

  • Diet Preparation: Prepare two experimental diets: a control diet and a diet containing this compound. The concentration of this compound can be based on previous studies (e.g., 0.05% w/w).[12]

  • Group Allocation: Randomly divide the mice into three groups:

    • Control group: Fed standard chow.

    • Rotenone group: Fed standard chow and administered rotenone.

    • This compound + Rotenone group: Fed the this compound-containing diet and administered rotenone.

  • Rotenone Administration: Administer rotenone orally at a dose of 30 mg/kg daily for 56 days.[13]

  • Behavioral Testing (Rotarod Test):

    • Assess motor coordination and balance using a rotarod apparatus at regular intervals (e.g., weekly).

    • Place the mice on the rotating rod and measure the latency to fall.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and collect brain tissue.

    • Analyze the substantia nigra for dopamine levels using HPLC and for α-synuclein expression using immunohistochemistry or Western blotting.[1]

Antioxidant Activity Assays

a) DPPH Radical Scavenging Assay:

  • Prepare a 6 x 10⁻⁵ M solution of DPPH in ethanol.

  • Mix 0.1 mL of various concentrations of this compound with 3.9 mL of the DPPH solution.

  • Incubate for 30 minutes in the dark.

  • Measure the absorbance at 515 nm.

  • Calculate the percentage of scavenging activity.[14]

b) ABTS Radical Scavenging Assay:

  • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Mix 2 mL of various concentrations of this compound with 2 mL of the ABTS solution (50 µg/mL).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity.[15]

c) Ferric Reducing Antioxidant Power (FRAP) Assay:

  • Prepare the FRAP reagent containing acetate buffer, TPTZ solution, and FeCl3 solution.

  • Mix 2 mL of various concentrations of this compound with 2 mL of the FRAP reagent (50 µg/mL).

  • Incubate for 30 minutes.

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is expressed as EC₅₀.[15]

Anti-inflammatory Assay in Microglia
  • Culture BV-2 microglial cells in DMEM with 10% FBS.

  • Seed cells in 24-well plates.

  • Pre-treat cells with various concentrations of this compound for 4 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture medium to measure the levels of pro-inflammatory mediators such as NO (using the Griess assay) and cytokines like TNF-α and IL-6 (using ELISA kits).[7]

Visualizations

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_mechanism Mechanistic Assays iv_start SH-SY5Y Cell Culture iv_treat This compound Pre-treatment iv_start->iv_treat mech_antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) iv_start->mech_antioxidant mech_anti_inflammatory Anti-inflammatory Assays (Microglia, Cytokines, NO) iv_start->mech_anti_inflammatory iv_toxin 6-OHDA/MPP+ Induction iv_treat->iv_toxin iv_assess Assess Neuroprotection (Viability, ROS, Apoptosis) iv_toxin->iv_assess mech_pathway Signaling Pathway Analysis (Western Blot for Nrf2, NF-κB) iv_assess->mech_pathway ivv_start Animal Model (Rotenone-induced PD) ivv_diet This compound Diet ivv_start->ivv_diet ivv_behavior Behavioral Analysis (Rotarod) ivv_diet->ivv_behavior ivv_histo Histological & Biochemical Analysis (Dopamine levels, α-synuclein) ivv_behavior->ivv_histo ivv_histo->mech_pathway

Caption: Experimental workflow for evaluating this compound's neuroprotective effects.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound Keap1 Keap1 This compound->Keap1 promotes dissociation ROS Oxidative Stress (e.g., from 6-OHDA) ROS->Keap1 induces dissociation Neuroprotection Neuroprotection Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (NQO1, HO-1, GCLC) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->Neuroprotection

Caption: this compound activates the Nrf2-ARE antioxidant pathway.

nfkb_pathway cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Neurotoxins) IKK IKK Complex Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK inhibits IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB sequesters Nucleus_NF Nucleus NFkappaB->Nucleus_NF translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation

Caption: this compound inhibits the NF-κB inflammatory pathway.

References

Application Notes: Utilizing Sesaminol as a Positive Control in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sesaminol, a lignan found in sesame seeds and sesame oil, exhibits potent antioxidant properties.[1][2][3] Its ability to scavenge free radicals makes it an excellent candidate for use as a positive control in various antioxidant assays.[1] These application notes provide detailed protocols for utilizing this compound in common antioxidant assays, present its reported antioxidant capacity, and illustrate the experimental workflows.

Key Applications

  • Positive Control in Antioxidant Assays: this compound can be reliably used as a positive control to validate assay performance and to compare the antioxidant activity of test compounds. Its consistent performance provides a benchmark for interpreting results.

  • Standard for Comparison: Due to its potent free radical scavenging activity, this compound serves as a robust standard for comparing the antioxidant potential of newly developed drugs, nutraceuticals, and food extracts.

  • Mechanism of Action Studies: Understanding the antioxidant mechanism of a well-characterized compound like this compound can aid researchers in elucidating the pathways through which other novel antioxidants may function.[4]

Chemical Structure of this compound

This compound is a derivative of sesamin and possesses a dihydroxyphenyl group that is crucial for its antioxidant activity.

Quantitative Data Summary

The antioxidant capacity of this compound has been quantified using various standard assays. The following table summarizes the reported values, providing a clear reference for researchers.

AssayParameterReported ValueReference
DPPH (2,2-diphenyl-1-picrylhydrazyl) AssayIC500.0011 mg/mL[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) AssayIC500.0021 mg/mL[1]
FRAP (Ferric Reducing Antioxidant Power) AssayValue103.2998 µmol/g[1]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols

Detailed methodologies for key antioxidant assays using this compound as a positive control are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

Materials:

  • This compound (as positive control)

  • Test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (95% v/v)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 200 µM DPPH solution by dissolving 7.9 mg of DPPH in 100 mL of methanol or ethanol.[5] Keep the solution in the dark.

  • Preparation of this compound and Test Compound Solutions: Prepare a stock solution of this compound in methanol. Create a series of dilutions to determine the IC50 value. Prepare solutions of test compounds in a similar manner.

  • Assay Protocol:

    • Add 100 µL of various concentrations of this compound or test compounds to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to each well.

    • As a blank, use 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5][6]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[5]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound or the test compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound (as positive control)

  • Test compounds

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical.[7]

  • Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Preparation of this compound and Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions. Prepare solutions of test compounds similarly.

  • Assay Protocol:

    • Add 10 µL of various concentrations of this compound or test compounds to the wells of a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • As a blank, use 10 µL of the solvent instead of the sample.

    • Incubate the plate at room temperature for 6 minutes.[9]

  • Measurement: Measure the absorbance at 734 nm.[8]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

    • Abs_control is the absorbance of the ABTS•+ solution without the sample.

    • Abs_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound or the test compound to determine the IC50 value.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

  • This compound (as positive control, typically compared against a Trolox standard)

  • Test compounds

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescent microplate reader with excitation at 485 nm and emission at 520 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein.

    • Prepare fresh AAPH solution in phosphate buffer on the day of the assay.[10]

    • Prepare a stock solution of Trolox in phosphate buffer. Create a standard curve by preparing a series of dilutions (e.g., 6.25, 12.5, 25, 50 µM).

    • Prepare solutions of this compound and test compounds in phosphate buffer.

  • Assay Protocol:

    • Add 25 µL of this compound, test compounds, Trolox standards, or phosphate buffer (for blank) to the wells of a 96-well black microplate.[11]

    • Add 150 µL of the fluorescein working solution to each well.[11]

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.[11]

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to initiate the reaction.[11]

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at 37°C.[10][11]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of this compound and the test compounds from the Trolox standard curve. Results are expressed as Trolox Equivalents (TE).

Visualizations

The following diagrams illustrate the experimental workflows for the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Protocol cluster_measure Measurement & Analysis DPPH_Sol Prepare 200 µM DPPH Solution Add_DPPH Add 100 µL DPPH Solution DPPH_Sol->Add_DPPH Sample_Sol Prepare this compound & Test Compound Solutions Add_Samples Add 100 µL Samples to 96-well Plate Sample_Sol->Add_Samples Add_Samples->Add_DPPH Incubate Incubate 30 min in Dark Add_DPPH->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Protocol cluster_measure Measurement & Analysis ABTS_Radical Prepare ABTS Radical (ABTS•+) Solution Working_Sol Prepare ABTS•+ Working Solution ABTS_Radical->Working_Sol Add_ABTS Add 190 µL ABTS•+ Solution Working_Sol->Add_ABTS Sample_Sol Prepare this compound & Test Compound Solutions Add_Samples Add 10 µL Samples to 96-well Plate Sample_Sol->Add_Samples Add_Samples->Add_ABTS Incubate Incubate 6 min Add_ABTS->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Protocol cluster_measure Initiation & Measurement cluster_analysis Data Analysis Reagents Prepare Fluorescein, AAPH, & Trolox Standards Add_Samples Add 25 µL Samples/Standards to Plate Reagents->Add_Samples Samples Prepare this compound & Test Compound Solutions Samples->Add_Samples Add_Fluorescein Add 150 µL Fluorescein Add_Samples->Add_Fluorescein Incubate Incubate 30 min at 37°C Add_Fluorescein->Incubate Add_AAPH Add 25 µL AAPH Incubate->Add_AAPH Read_Fluorescence Read Fluorescence (Ex:485, Em:520 nm) Add_AAPH->Read_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Read_Fluorescence->Calculate_AUC Standard_Curve Generate Trolox Standard Curve Calculate_AUC->Standard_Curve Determine_ORAC Determine ORAC Value (TE) Standard_Curve->Determine_ORAC

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Sesaminol_Antioxidant_Pathway cluster_cellular_stress Cellular Stress cluster_sesaminol_action This compound Intervention cluster_inflammatory_pathways Inflammatory & Oxidative Pathways cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) NFkB NF-κB Signaling ROS->NFkB activates MAPK MAPK Signaling ROS->MAPK activates This compound This compound This compound->ROS scavenges This compound->NFkB inhibits This compound->MAPK inhibits Oxidative_Damage Reduced Oxidative Damage & Inflammation Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines induces MAPK->Proinflammatory_Cytokines induces

Caption: Simplified signaling pathway of this compound's antioxidant and anti-inflammatory action.

References

Standardized Protocol for Sesaminol Purity Assessment: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesaminol, a lignan found in sesame seeds and sesame oil, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant and neuroprotective properties. As research into its therapeutic applications expands, the need for a standardized protocol to accurately assess its purity is paramount. This document provides a detailed application note and protocol for the purity assessment of this compound, ensuring reliable and reproducible results for quality control and research purposes.

The primary method outlined is High-Performance Liquid Chromatography (HPLC) due to its sensitivity, specificity, and wide availability. Gas Chromatography-Mass Spectrometry (GC-MS) is presented as a complementary technique, particularly useful for the identification of volatile and semi-volatile impurities.

Key Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Purity

This protocol is designed for the quantitative analysis of this compound and the detection of structurally related impurities.

a. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with methanol to prepare working standards of appropriate concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, and 6.25 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b. HPLC Instrumentation and Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 290 nm
Run Time 30 minutes

c. Data Analysis:

  • Identify the this compound peak based on the retention time of a certified reference standard.

  • Calculate the purity of the this compound sample using the area normalization method:

    • Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

  • Quantify known impurities using their respective reference standards and calibration curves.

  • For unknown impurities, express their levels in terms of percentage peak area relative to the main this compound peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for identifying potential volatile and semi-volatile impurities that may not be detected by HPLC.

a. Sample Preparation (Derivatization):

  • To 1 mg of the this compound sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

b. GC-MS Instrumentation and Conditions:

ParameterSpecification
Column HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Volume 1 µL (splitless mode)
Injector Temperature 280 °C
Oven Temperature Program Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range 50-550 amu

c. Data Analysis:

  • Identify compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST, Wiley).

  • Potential impurities to screen for include residual solvents from the extraction process and related lignans such as sesamin, sesamolin, and sesamol.[1][2]

Data Presentation

Quantitative data for a typical this compound purity assessment using the HPLC method is summarized below.

Table 1: HPLC Purity Analysis of a this compound Sample

Peak No.Retention Time (min)Peak Area (mAU*s)Relative Peak Area (%)Identification
14.815000.5Impurity 1
26.2180000098.5This compound
38.99000.3Impurity 2
412.121000.7Impurity 3
Total 1804500 100.0

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the standardized protocol for this compound purity assessment.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Impurity Profiling (Optional) cluster_analysis Data Analysis start This compound Sample weigh Weigh Sample start->weigh dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter derivatize Derivatize with BSTFA dissolve->derivatize hplc_inject Inject into HPLC filter->hplc_inject hplc_run Run HPLC Method hplc_inject->hplc_run hplc_detect UV Detection (290 nm) hplc_run->hplc_detect analyze_hplc Calculate Purity (Area %) Quantify Impurities hplc_detect->analyze_hplc gcms_inject Inject into GC-MS derivatize->gcms_inject gcms_run Run GC-MS Method gcms_inject->gcms_run gcms_detect Mass Spectrometry gcms_run->gcms_detect analyze_gcms Identify Volatile Impurities (Library Search) gcms_detect->analyze_gcms report Final Purity Report analyze_hplc->report analyze_gcms->report

Caption: Workflow for this compound Purity Assessment.

Signaling Pathway

This compound exerts some of its biological effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][4]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1 Keap1 This compound->keap1 inhibits ros Oxidative Stress (e.g., ROS) ros->keap1 inhibits nrf2 Nrf2 keap1->nrf2 sequesters ub Ubiquitination & Proteasomal Degradation keap1->ub promotes nrf2->ub nrf2_n Nrf2 nrf2->nrf2_n translocation maf Maf nrf2_n->maf are ARE (Antioxidant Response Element) maf->are binds to genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates transcription

Caption: this compound activates the Nrf2-ARE pathway.

References

Sesaminol: A Promising Functional Food Ingredient for Health Promotion

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Sesaminol, a lignan derived from sesame seeds (Sesamum indicum) and their byproducts, has garnered significant attention within the scientific community for its potent health-promoting properties.[1][2] This fat-soluble antioxidant is found in sesame oil and is also present in glycosylated forms in defatted sesame meal.[1][3] Research has demonstrated that this compound possesses a range of biological activities, including robust antioxidant, anti-inflammatory, and neuroprotective effects, positioning it as a valuable functional food ingredient and a potential candidate for therapeutic applications.[2][4][5]

These application notes provide a comprehensive overview of the health benefits of this compound, delve into its molecular mechanisms of action, and offer detailed protocols for key in vitro and in vivo experiments to facilitate further research and development.

Health Benefits and Mechanisms of Action

This compound's health benefits are largely attributed to its strong antioxidant and anti-inflammatory properties.[5] It effectively scavenges free radicals and modulates key signaling pathways involved in cellular defense and inflammation.[4][5]

Neuroprotection and Anti-Parkinson's Effects

A growing body of evidence highlights this compound's neuroprotective capabilities. In vitro studies using human neuroblastoma (SH-SY5Y) cells have shown that this compound can protect against neurotoxin-induced cell death.[1][5] Furthermore, in vivo studies using a rotenone-induced mouse model of Parkinson's disease have demonstrated that oral administration of this compound can improve motor function and increase dopamine levels in the brain.[2][6][7]

The primary mechanism underlying these neuroprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][5] this compound promotes the translocation of Nrf2 into the nucleus, leading to the upregulation of downstream antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[8][9]

Inhibition of Adipogenesis

Recent studies have also uncovered this compound's potential role in metabolic health by inhibiting the differentiation of preadipocytes into mature fat cells (adipogenesis).[4][9] In 3T3-L1 preadipocyte cell lines, this compound has been shown to suppress mitotic clonal expansion, a critical step in the early stages of adipogenesis.[4][9] This effect is mediated by the downregulation of key adipogenic transcription factors and the activation of the AMPK-Nrf2-ARE signaling pathway.[4][9]

Data Presentation

The following tables summarize quantitative data from various studies, highlighting the efficacy of this compound in different experimental models.

Table 1: Antioxidant Activity of this compound

AssayIC50 Value (mg/mL)Reference
DPPH Radical Scavenging0.0011[4]
ABTS Radical Scavenging0.0021[4]

Table 2: Effect of this compound on Nrf2 Pathway Gene Expression in 3T3-L1 Cells

GeneTreatmentFold Change vs. ControlReference
Heme Oxygenase-1 (HO-1)This compound (30 µg/mL)~2.5[8]
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC)This compound (30 µg/mL)~1.8[8]

Table 3: Neuroprotective Effects of this compound in a Rotenone-Induced Parkinson's Disease Mouse Model

ParameterRotenone GroupRotenone + this compound GroupReference
Motor Function (Rotarod performance)DecreasedRestored to control levels[2]
Intestinal MotilitySignificantly lower than controlMaintained at control levels[2]
α-Synuclein Expression (Substantia Nigra)IncreasedDecreased[2]
Tyrosine Hydroxylase (TH) Expression (Substantia Nigra)DecreasedTendency to recover[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound research.

Sesaminol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (e.g., Rotenone, 6-OHDA) ROS->Keap1 Inhibits Cell Cell Membrane Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, GCLC, NQO1) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cytoprotection Neuroprotection Antioxidant_Genes->Cytoprotection Nrf2_n->ARE Binds

Caption: this compound activates the Nrf2-ARE signaling pathway.

Antioxidant_Assay_Workflow start Start prepare_samples Prepare this compound Solutions (various concentrations) start->prepare_samples prepare_reagent Prepare DPPH/ABTS/FRAP Reagent start->prepare_reagent mix Mix this compound Solution with Reagent prepare_samples->mix prepare_reagent->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for in vitro antioxidant capacity assays.

Experimental Protocols

In Vitro Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (Sigma-Aldrich)

  • Methanol or Ethanol (ACS grade)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol and store it in the dark.

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation.

Materials:

  • ABTS (Sigma-Aldrich)

  • Potassium persulfate

  • Ethanol or PBS

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate solution in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add 20 µL of each this compound dilution.

  • Add 180 µL of the diluted ABTS solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS radical scavenging activity and the IC50 value as described for the DPPH assay.

In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

This protocol assesses the protective effect of this compound against neurotoxin-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • 6-hydroxydopamine (6-OHDA) or MPP+

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA or 1 mM MPP+) to the wells and incubate for another 24 hours.

  • Assess cell viability using the MTT assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Nrf2 Pathway Activation

This protocol is used to detect the protein levels of Nrf2 and its downstream target, HO-1.

Materials:

  • This compound-treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2 (e.g., Santa Cruz Biotechnology, sc-365949, 1:1000 dilution), anti-HO-1 (e.g., Enzo Life Sciences, ADI-SPA-895, 1:1000 dilution), anti-Lamin B (nuclear marker), anti-β-actin (cytoplasmic marker).[3][10]

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Lyse cells and determine protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures the mRNA levels of Nrf2 target genes.

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • qRT-PCR instrument

  • Primers for target genes (e.g., HO-1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Human HO-1 Forward: 5'-CCAGGCAGAGAATGCTGAGTTC-3'[11]

    • Human HO-1 Reverse: 5'-AAGACTGGGCTCTCCTTGTTGC-3'[11]

Procedure:

  • Extract total RNA from cells and reverse transcribe it into cDNA.

  • Perform qRT-PCR using a master mix, primers, and cDNA.

  • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

In Vivo Rotenone-Induced Parkinson's Disease Mouse Model

This model is used to evaluate the neuroprotective effects of this compound in a preclinical setting.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • Rotenone (Sigma-Aldrich)

  • Sunflower oil or other suitable vehicle

  • This compound

  • Oral gavage needles

  • Behavioral testing apparatus (e.g., Rotarod)

Procedure:

  • Prepare a solution of rotenone in the vehicle (e.g., 3 mg/kg).[6][7]

  • Administer rotenone to the mice via daily oral gavage or intraperitoneal injection for a specified period (e.g., 28 days).[12]

  • Administer this compound (e.g., 15 mg/kg, orally) either concurrently with or prior to the rotenone administration.[6][7]

  • Monitor the animals for changes in body weight and motor function using tests like the Rotarod test at regular intervals.

  • At the end of the treatment period, sacrifice the animals and collect brain tissue (specifically the striatum and substantia nigra) for neurochemical and immunohistochemical analysis.

High-Performance Liquid Chromatography (HPLC) for Dopamine Measurement

This protocol is for the quantification of dopamine levels in mouse brain tissue.

Materials:

  • Mouse striatal tissue

  • Perchloric acid

  • HPLC system with an electrochemical detector (ECD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm)[13]

  • Mobile phase (e.g., a mixture of sodium acetate, citric acid, and methanol)

Procedure:

  • Homogenize the striatal tissue in ice-cold 0.1 M perchloric acid.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a 20 µL aliquot of the filtered supernatant into the HPLC system.

  • Separate the monoamines on the C18 column with an isocratic mobile phase flow rate of 0.8 mL/min.

  • Detect dopamine using an ECD set at an oxidizing potential of +0.7 V.

  • Quantify the dopamine concentration by comparing the peak area to a standard curve of known dopamine concentrations.

These detailed application notes and protocols provide a solid foundation for researchers and drug development professionals to explore the potential of this compound as a functional food ingredient for health promotion and disease prevention. The provided information on its mechanisms of action and the detailed experimental procedures will aid in the design and execution of further studies to unlock the full therapeutic potential of this promising natural compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Sesaminol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor aqueous solubility of sesaminol for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties? this compound is a lignan found in sesame seeds and sesame oil, recognized for its potent antioxidant and neuroprotective properties.[1][2][3] It is often formed from the decomposition of other sesame lignans, like sesamolin, during processes such as roasting or refining.[4][5] Like other related lignans, it is a lipophilic molecule, which contributes to its low solubility in aqueous solutions.

Q2: Why is the aqueous solubility of this compound a critical issue for in vitro assays? For in vitro experiments, a test compound must be fully dissolved in the cell culture medium to ensure accurate and reproducible results.[6] Poor solubility can lead to several problems, including:

  • Inaccurate Dosing: The actual concentration of the compound reaching the cells is unknown and lower than intended.

  • Precipitation: The compound can fall out of solution, forming precipitates that can be toxic to cells or interfere with assay measurements.

  • Inconsistent Results: Undissolved particles lead to high variability between replicate wells and experiments.

Q3: What are the common solvents used to prepare this compound stock solutions? Due to its poor aqueous solubility, this compound is typically first dissolved in an organic solvent to create a concentrated stock solution. Common choices include:

  • Dimethyl sulfoxide (DMSO) [7][8]

  • Ethanol [7][8]

  • Dimethyl formamide (DMF) [7][8]

This stock solution is then diluted to the final working concentration in the aqueous cell culture medium.

Q4: What is the recommended final concentration of organic solvents like DMSO in cell culture media? The final concentration of the organic solvent in the culture medium should be kept to a minimum, as these solvents can have physiological effects on cells.[7] For DMSO, it is strongly recommended to keep the final concentration below 1%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other confounding effects.[9][10] However, the maximum tolerable concentration is cell-type dependent, so it is crucial to run a vehicle control (medium with the same final concentration of the solvent) to assess any potential effects.[11][12]

Troubleshooting Guide

Q1: I added my this compound stock solution to the cell culture medium and it turned cloudy or I see visible particles. What happened and what should I do? This indicates that the this compound has precipitated out of solution. This typically occurs when the aqueous medium cannot accommodate the compound as the organic solvent is diluted.

  • Immediate Steps: Try warming the medium to 37°C and swirl it gently to see if the precipitate redissolves.[13] If it does not, the solution should not be used for experiments.

  • Root Cause Analysis:

    • Final Solvent Concentration: The final percentage of your organic solvent (e.g., DMSO) might be too low to keep the this compound dissolved at your target concentration.

    • High Compound Concentration: Your final working concentration of this compound may be above its solubility limit in the final medium/solvent mixture.

    • Media Components: Components in the media, such as salts and proteins, can sometimes interact with the compound or solvent, causing precipitation.[14]

  • Solutions:

    • Lower the final concentration of this compound.

    • Slightly increase the final concentration of the organic co-solvent, ensuring it remains below the toxic threshold for your specific cell line.

    • Consider alternative solubilization methods, such as using cyclodextrins.

Q2: My cells in the "vehicle control" wells (treated with just DMSO) are showing signs of stress or death. How can I fix this? This is a clear sign of solvent toxicity. Different cell lines have varying sensitivities to solvents like DMSO.[10][12]

  • Solutions:

    • Reduce Solvent Concentration: The most important step is to lower the final concentration of DMSO in all wells (including treated and vehicle control). Aim for the lowest possible concentration that can still keep your compound in solution, ideally ≤0.1%.[10]

    • Perform a Dose-Response Test: Before your main experiment, conduct a preliminary test on your specific cell line with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%) to determine the highest non-toxic concentration.

    • Limit Exposure Time: If possible, reduce the duration that cells are exposed to the solvent.

Q3: My experimental results are highly variable between wells that should be identical. Could this be a solubility problem? Yes, poor solubility is a very common cause of inconsistent results. If this compound is not fully dissolved, it will not be homogeneously distributed in the medium. This means cells in one well might be exposed to a different effective concentration than cells in an adjacent well, leading to high variability.

  • Solutions:

    • Confirm Complete Dissolution: After preparing your final dilutions, visually inspect the medium carefully for any signs of precipitation or cloudiness before adding it to the cells.

    • Use Solubilization Aids: Employ techniques known to improve solubility, such as the inclusion of β-cyclodextrin, to create a more stable and homogeneous solution.[15]

    • Vortex Before Use: Gently vortex or invert your diluted solution tubes immediately before adding them to the cell plates to ensure the compound is as evenly distributed as possible.

Q4: Are there alternatives to using organic solvents for dissolving this compound for aqueous assays? Yes. An effective alternative is the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[16] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble.[15][17] This method can enhance solubility and bioavailability without the potential toxicity associated with organic solvents.[15]

Quantitative Solubility Data

CompoundSolventSolubilityCitation(s)
Sesamol Ethanol~30 mg/mL[7]
DMSO~30 mg/mL[7]
Dimethyl formamide~30 mg/mL[7]
PBS (pH 7.2)~5 mg/mL[7]
Water~10 mg/mL (at pH < 9)[18]
Sesamolin Ethanol~0.5 mg/mL[8]
DMSO~12 mg/mL[8]
Dimethyl formamide~30 mg/mL[8]
1:10 DMSO:PBS (pH 7.2)~0.05 mg/mL[8]
Water< 0.1 mg/mL (Practically Insoluble)[6][19]
Sesamin DMSO≥ 15.55 mg/mL[20]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution Using DMSO

  • Weighing: Accurately weigh out the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C and use a brief sonication step to aid dissolution.[20] Visually confirm that no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[20]

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in your cell culture medium to reach the final desired concentration. Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (e.g., ≤0.1%).

Protocol 2: Solubilization of this compound using β-Cyclodextrin

This protocol describes a common method for creating a water-soluble inclusion complex. Molar ratios and specific conditions may need optimization.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1 or 1:2).

  • β-Cyclodextrin Solution: Prepare a solution of β-cyclodextrin in sterile, deionized water or a suitable buffer (e.g., PBS). Gently warm the solution (e.g., 40-50°C) and stir to ensure complete dissolution.

  • Complex Formation: While stirring, slowly add the powdered this compound to the β-cyclodextrin solution.

  • Incubation: Seal the container and allow the mixture to stir at a constant temperature (e.g., room temperature or 37°C) for several hours (e.g., 12-24 hours) to facilitate the formation of the inclusion complex.

  • Filtration: After incubation, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound. The resulting clear solution contains the water-soluble this compound-cyclodextrin complex.

  • Application: This aqueous stock solution can now be directly diluted into your cell culture medium for experiments.

Visualizations

G start Start: Need to test This compound in vitro check_sol Is this compound soluble directly in aqueous culture medium? start->check_sol use_direct Yes: Prepare fresh solution in medium and proceed check_sol->use_direct Yes prep_stock No: Prepare concentrated stock in organic solvent (e.g., DMSO) check_sol->prep_stock No check_cell_tol Is the cell line's solvent tolerance known? prep_stock->check_cell_tol run_tol_test No: Perform solvent toxicity assay to find max safe concentration (e.g., <=0.1% DMSO) check_cell_tol->run_tol_test No final_dilution Dilute stock into medium. Keep solvent below max safe conc. check_cell_tol->final_dilution Yes run_tol_test->final_dilution observe_precip Does precipitate form upon dilution? final_dilution->observe_precip proceed_exp No: Proceed with cell-based experiment observe_precip->proceed_exp No troubleshoot Yes: Lower this compound conc. OR Consider alternative method observe_precip->troubleshoot Yes troubleshoot->final_dilution alt_method Alternative: Use Cyclodextrin encapsulation to create aqueous stock solution troubleshoot->alt_method alt_method->proceed_exp

Caption: Decision workflow for solubilizing this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Prepare Concentrated Stock Solution (e.g., this compound in DMSO) p2 2. Create Working Dilutions in Cell Culture Medium p1->p2 p3 3. Add Vehicle Control & This compound Solutions to Cells p2->p3 p4 4. Incubate for Defined Period p3->p4 p5 5. Perform Assay (e.g., MTT, Western Blot) p4->p5 p6 6. Data Collection & Analysis p5->p6

Caption: Experimental workflow for an in vitro cell assay.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Transcription of Protective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates

References

Technical Support Center: Enhancing the Stability of Sesaminol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining the stability of sesaminol in solution is critical for accurate and reproducible experimental results. This compound, a potent antioxidant lignan from sesame, is susceptible to oxidation, which can compromise its biological activity. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you prevent the degradation of this compound in your solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: this compound degradation is primarily caused by oxidation. The main factors that accelerate this process are:

  • Exposure to Oxygen: Dissolved oxygen in the solvent is a key initiator of oxidation.

  • Presence of Metal Ions: Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of phenolic compounds like this compound.[1][2]

  • Exposure to Light: UV and visible light can provide the energy to initiate oxidative reactions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • pH of the Solution: The stability of phenolic compounds can be pH-dependent, with some being more susceptible to oxidation at neutral or alkaline pH.

Q2: My this compound solution is changing color (e.g., turning yellow or brown). What does this indicate?

A2: A color change in your this compound solution is a common indicator of oxidation. The formation of colored degradation products is a result of the chemical transformation of the this compound molecule. To prevent this, it is crucial to minimize exposure to oxygen, light, and metal ions.

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, dissolve this compound in an appropriate organic solvent such as ethanol, methanol, or DMSO. It is recommended to use deoxygenated solvents by purging with an inert gas like nitrogen or argon. Store the stock solution in small aliquots in amber vials at -20°C or -80°C to minimize light exposure and freeze-thaw cycles.

Q4: Can I use water to dissolve this compound?

A4: this compound has low solubility in water. While it may be necessary to prepare aqueous solutions for biological assays, it is best to first dissolve the this compound in a small amount of a water-miscible organic solvent (e.g., ethanol or DMSO) and then dilute it with the aqueous buffer. Be aware that the stability of this compound is generally lower in aqueous solutions compared to organic solvents.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. Oxidation due to exposure to oxygen, light, or metal ions.- Use deoxygenated solvents. - Store solutions under an inert gas (nitrogen or argon). - Use amber vials or wrap containers in aluminum foil to protect from light. - Add a chelating agent like EDTA to sequester metal ions.
Precipitation of this compound in aqueous buffer. Low aqueous solubility of this compound. The pH of the buffer may be unfavorable for solubility.- Increase the concentration of the organic co-solvent (e.g., ethanol, DMSO) in the final solution. - Adjust the pH of the buffer; the optimal pH for solubility should be determined empirically. - Consider using a formulation approach such as nanoemulsions or liposomes to improve solubility and stability.
Inconsistent results in biological assays. Degradation of this compound in the cell culture medium.- Prepare fresh dilutions of this compound from a stable stock solution immediately before each experiment. - Minimize the time the this compound-containing medium is exposed to light and atmospheric oxygen before and during the experiment. - Consider the potential for interaction with components in the cell culture medium.
Discoloration of the this compound solution. Oxidation of this compound.- Implement the storage and handling procedures recommended for preventing oxidation (see above). - The addition of a synergistic antioxidant, such as ascorbic acid or tocopherol, may help to slow down the degradation process.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • Ethanol (200 proof, deoxygenated)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Amber glass vials with Teflon-lined caps

  • Nitrogen or Argon gas cylinder with a regulator and tubing

Procedure:

  • Deoxygenate the Solvent: Purge the ethanol with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Prepare the Stock Solution:

    • Weigh the desired amount of this compound and place it in an amber glass vial.

    • Add the deoxygenated ethanol to achieve the target concentration (e.g., 10 mg/mL).

    • Add EDTA to a final concentration of 0.1 mM to chelate any trace metal ions.

  • Dissolve and Purge:

    • Cap the vial and vortex or sonicate until the this compound is completely dissolved.

    • Briefly purge the headspace of the vial with nitrogen or argon before tightly sealing the cap.

  • Storage:

    • Wrap the vial in parafilm to ensure a tight seal.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Accelerated Stability Testing of this compound in Solution

Objective: To evaluate the stability of a this compound solution under stressed conditions to predict its shelf-life.

Materials:

  • Stabilized this compound stock solution (from Protocol 1)

  • Solvent/buffer of interest (e.g., phosphate-buffered saline, cell culture medium)

  • Amber HPLC vials

  • Temperature-controlled incubator or oven

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare several identical samples of this compound in the solvent/buffer of interest at the desired final concentration in amber HPLC vials.

  • Stress Conditions:

    • Place the vials in a temperature-controlled incubator set to an elevated temperature (e.g., 40°C, 50°C, or 60°C).[4]

    • Protect the samples from light throughout the experiment.

  • Time Points:

    • At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), remove one vial from the incubator.

  • Analysis:

    • Immediately analyze the concentration of this compound in the sample using a validated HPLC method (see Protocol 3).

  • Data Analysis:

    • Plot the concentration of this compound versus time for each temperature.

    • Determine the degradation rate constant (k) at each temperature by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

    • Use the Arrhenius equation to extrapolate the degradation rate at room temperature or refrigerated conditions to estimate the shelf-life.

Protocol 3: HPLC Method for Quantification of this compound

Objective: To quantify the concentration of this compound in solution and monitor its degradation.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A typical gradient might be:

    • 0-5 min: 20% Acetonitrile

    • 5-20 min: Gradient to 80% Acetonitrile

    • 20-25 min: Hold at 80% Acetonitrile

    • 25-30 min: Return to 20% Acetonitrile

    • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 290 nm.[4]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the samples.

  • Sample Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Integrate the peak area of this compound in the chromatograms. Construct a standard curve by plotting peak area versus concentration for the standards. Use the standard curve to determine the concentration of this compound in the samples.

  • Degradation Product Monitoring: If using a DAD, monitor for the appearance of new peaks in the chromatograms of the degraded samples, which may correspond to oxidation products.

Quantitative Data Summary

While specific kinetic data for this compound in various solutions is limited in publicly available literature, the following table summarizes the general effects of various stabilizing agents on phenolic compounds. Researchers should perform their own stability studies to determine the optimal conditions for their specific application.

StabilizerTypical ConcentrationMechanism of ActionExpected Outcome
EDTA 0.1 - 1 mMChelates metal ions, preventing them from catalyzing oxidation.[1]Significant reduction in the rate of oxidation.
Ascorbic Acid (Vitamin C) 0.1 - 1%Acts as a sacrificial antioxidant, regenerating this compound from its oxidized state.[5]Can enhance stability, but in some cases may act as a pro-oxidant, especially in the presence of metal ions.
Tocopherols (Vitamin E) 0.01 - 0.1%Synergistic antioxidant effect, particularly in lipid-based systems.[6]Increased overall antioxidant capacity and stability.

Visualizations

Oxidation_Pathway This compound This compound Sesaminol_Radical This compound Radical This compound->Sesaminol_Radical Oxidation Oxidizing_Agents Oxidizing Agents (O2, Metal Ions, Light, Heat) Oxidizing_Agents->this compound Degradation_Products Degradation Products (e.g., Quinones) Sesaminol_Radical->Degradation_Products Further Reactions

Caption: General oxidation pathway of this compound.

Stabilization_Workflow cluster_preparation Solution Preparation cluster_testing Stability Testing Start Start with Pure this compound Deoxygenate Deoxygenate Solvent Start->Deoxygenate Dissolve Dissolve this compound Deoxygenate->Dissolve Add_Stabilizers Add Stabilizers (e.g., EDTA, Ascorbic Acid) Dissolve->Add_Stabilizers Store Store under Inert Gas in Amber Vials at Low Temp. Add_Stabilizers->Store Accelerated_Testing Accelerated Stability Test (Elevated Temperature) Store->Accelerated_Testing Use Stabilized Solution HPLC_Analysis HPLC Analysis at Time Points Accelerated_Testing->HPLC_Analysis Data_Analysis Kinetic Data Analysis HPLC_Analysis->Data_Analysis Shelf_Life Estimate Shelf-Life Data_Analysis->Shelf_Life

Caption: Experimental workflow for preparing and testing stabilized this compound solutions.

NFkB_Pathway cluster_inhibition Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.[1][6][7][8]

References

Technical Support Center: Method Refinement for the Enzymatic Hydrolysis of Sesaminol Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the enzymatic hydrolysis of sesaminol glucosides. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic hydrolysis of this compound glucosides.

Problem Potential Cause Recommended Solution
Low or No Conversion of this compound Triglucoside (STG) Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.1. Verify the enzyme's expiration date and storage conditions. 2. Perform an activity assay using a standard substrate (e.g., p-nitrophenyl-β-D-glucopyranoside for β-glucosidase) to confirm enzyme activity. 3. If the enzyme is inactive, obtain a fresh batch.
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme being used.1. Review the enzyme's technical data sheet for optimal pH and temperature ranges. 2. Prepare fresh buffer solutions and verify the pH. 3. Perform small-scale optimization experiments to determine the ideal temperature and pH for your specific substrate and enzyme combination.
Presence of Inhibitors: The crude sesame extract may contain endogenous inhibitors of β-glucosidases.1. Consider a partial purification of the STG extract before hydrolysis to remove potential inhibitors. 2. Increase the enzyme concentration to overcome competitive inhibition. 3. If known inhibitors are present, consider using an enzyme that is less sensitive to them.
Incomplete Hydrolysis (Presence of Intermediates) Insufficient Reaction Time: The hydrolysis reaction may not have been allowed to proceed to completion.1. Monitor the reaction over a longer time course, taking samples at regular intervals for HPLC analysis. 2. Increase the incubation time to allow for the complete conversion of intermediates (this compound diglucoside and monoglucoside) to this compound.
Product Inhibition: The accumulation of glucose, a product of the hydrolysis, can inhibit the activity of β-glucosidase.1. Consider using a higher enzyme concentration. 2. Investigate the use of a glucose-tolerant β-glucosidase. 3. If feasible, implement a method to remove glucose from the reaction mixture as it is formed.
Substrate Concentration Too High: High substrate concentrations can sometimes lead to substrate inhibition or insolubility issues.[1]1. Perform the reaction at a lower STG concentration.[1] 2. Ensure the substrate is fully dissolved in the reaction buffer before adding the enzyme.
Poor Reproducibility Inconsistent Reagent Preparation: Variations in buffer pH, enzyme concentration, or substrate concentration can lead to inconsistent results.1. Prepare all solutions fresh and accurately measure all components. 2. Calibrate pH meters and balances regularly. 3. Use a consistent source and lot of enzyme and substrate.
Inaccurate Temperature Control: Fluctuations in incubation temperature can affect enzyme activity and reaction rate.1. Use a calibrated water bath or incubator with precise temperature control. 2. Ensure the reaction vessel is properly submerged or placed to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is best for the hydrolysis of this compound glucosides?

A1: Several enzymes can be used, including β-galactosidase, β-glucosidase, and cellulase. The choice of enzyme can significantly impact the conversion rate and optimal reaction conditions. One study found that β-galactosidase was the optimal glycosidase for the enzymatic hydrolysis of this compound triglucoside (STG) to prepare this compound, achieving a conversion rate of 98.88% under optimized conditions.[2] Another study utilized a combination of β-glucosidase and cellulase, which resulted in a 48.9% yield of this compound.

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: The most common method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC). By taking samples at different time points, you can quantify the decrease in the substrate (STG) peak and the increase in the product (this compound) peak, as well as the appearance and disappearance of intermediate peaks (this compound diglucoside - SDG and this compound monoglucoside - SMG).

Q3: What are the expected intermediate products during the hydrolysis of STG?

A3: The enzymatic hydrolysis of this compound triglucoside (STG) is a stepwise process. The expected intermediates are this compound diglucoside (SDG) and this compound monoglucoside (SMG). The reaction proceeds from STG to SDG, then to SMG, and finally to the desired product, this compound.

Q4: How do I stop the enzymatic reaction?

A4: A common method to stop the reaction is by heat inactivation of the enzyme. Boiling the reaction mixture for a few minutes (e.g., 5 minutes) will denature the enzyme and halt the hydrolysis.

Q5: What are some common inhibitors of β-glucosidases that I should be aware of?

A5: Besides product inhibition by glucose, other potential inhibitors that can be present in plant extracts include phenolic compounds and heavy metal ions. If you suspect inhibition from your substrate extract, a preliminary cleanup step may be necessary.

Data Presentation

Table 1: Optimized Conditions for Enzymatic Hydrolysis of this compound Triglucoside (STG)

EnzymeTemperature (°C)pHReaction Time (h)Substrate Conc. (mg/mL)Enzyme DosageConversion Rate/YieldReference
β-Galactosidase505.54.01.020 mg/mL98.88 ± 0.67%[2]
β-Glucosidase & Cellulase504.8246100 µL (8,000.72 U total)48.9%

Table 2: Effect of Temperature on this compound Conversion Rate (using β-Galactosidase)

Temperature (°C)Conversion Rate of this compound (%)
2029.4
30~55
40~80
5095.3
60~85

Note: Data is estimated from graphical representations in the source material.

Table 3: Effect of Substrate Concentration on this compound Conversion Rate (using β-Galactosidase)

Substrate Concentration (mg/mL)Conversion Rate of this compound (%)
1.095.8
1.5~75
2.0~60
2.5~50
3.0~40

Note: Data is estimated from graphical representations in the source material.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound Triglucoside using β-Galactosidase

This protocol is based on the optimized conditions that achieved a high conversion rate.[2]

1. Materials and Reagents:

  • This compound triglucoside (STG)

  • β-Galactosidase

  • Citrate buffer (0.05 M, pH 5.5)

  • Deionized water

  • HPLC grade methanol and water

2. Buffer Preparation (0.05 M Citrate Buffer, pH 5.5):

  • Prepare a 0.1 M solution of citric acid (21.01 g/L).

  • Prepare a 0.1 M solution of sodium citrate (29.41 g/L).

  • To prepare 100 mL of the buffer, mix the stock solutions in the appropriate ratio to achieve a pH of 5.5. This will require titration and pH measurement.

3. Enzyme Solution Preparation:

  • Prepare a 20 mg/mL solution of β-galactosidase in 0.05 M citrate buffer (pH 5.5). Prepare this solution fresh before use.

4. Hydrolysis Reaction:

  • Dissolve STG in 0.05 M citrate buffer (pH 5.5) to a final concentration of 1.0 mg/mL.

  • Pre-incubate the substrate solution at 50°C for 10 minutes.

  • Add the β-galactosidase solution to the reaction mixture.

  • Incubate the reaction at 50°C for 4 hours with gentle agitation.

  • To stop the reaction, heat the mixture at 100°C for 5 minutes.

  • Centrifuge the reaction mixture to pellet the denatured enzyme and any insoluble material.

  • Collect the supernatant for analysis and purification.

5. Analysis:

  • Analyze the supernatant by HPLC to determine the conversion of STG to this compound. A C18 column is typically used with a mobile phase gradient of methanol and water. Monitor the absorbance at approximately 290 nm.

6. Purification of this compound:

  • After centrifugation, the supernatant can be further purified. One method involves washing the precipitate with ultrapure water, followed by extraction of this compound from the precipitate with ethanol.

  • The ethanol supernatant containing the purified this compound can then be concentrated by rotary evaporation and lyophilized.

Protocol 2: Enzymatic Hydrolysis using β-Glucosidase and Cellulase

This protocol provides an alternative method using a combination of enzymes.

1. Materials and Reagents:

  • This compound triglucoside (STG)

  • β-Glucosidase (from Aspergillus niger)

  • Cellulase (from Trichoderma reesei)

  • Acetate buffer (50 mM, pH 4.8)

  • Deionized water

  • HPLC grade methanol and water

2. Buffer Preparation (50 mM Acetate Buffer, pH 4.8):

  • Prepare a 0.2 M solution of acetic acid.

  • Prepare a 0.2 M solution of sodium acetate.

  • Mix the stock solutions and dilute with deionized water to achieve a final concentration of 50 mM and a pH of 4.8.

3. Enzyme Solution Preparation:

  • Prepare stock solutions of β-glucosidase and cellulase in 50 mM acetate buffer (pH 4.8). The exact concentration will depend on the activity of the enzyme batches.

4. Hydrolysis Reaction:

  • Dissolve STG in 50 mM acetate buffer (pH 4.8) to a final concentration of 6 mg/mL.

  • Pre-incubate the substrate solution at 50°C.

  • Add the enzyme mixture (a typical ratio is 20:80 v/v of β-glucosidase to cellulase). The total enzyme dosage should be optimized for your specific enzyme activities.

  • Incubate the reaction at 50°C for 24 hours.

  • Stop the reaction by heating at 100°C for 5 minutes.

  • Centrifuge the mixture and collect the supernatant for analysis.

5. Analysis and Purification:

  • Follow the same procedures for analysis and purification as described in Protocol 1.

Mandatory Visualization

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Substrate_Solution Prepare STG Solution Incubation Incubate at Optimal Temperature and pH Substrate_Solution->Incubation Enzyme_Solution Prepare Enzyme Solution Enzyme_Solution->Incubation Buffer_Solution Prepare Buffer Buffer_Solution->Substrate_Solution Buffer_Solution->Enzyme_Solution Stop_Reaction Stop Reaction (e.g., Heat) Incubation->Stop_Reaction Centrifugation Centrifuge Stop_Reaction->Centrifugation HPLC_Analysis HPLC Analysis Centrifugation->HPLC_Analysis Purification Purification of This compound Centrifugation->Purification

Caption: Experimental workflow for the enzymatic hydrolysis of this compound glucosides.

Hydrolysis_Pathway STG This compound Triglucoside (STG) SDG This compound Diglucoside (SDG) STG->SDG - Glucose SMG This compound Monoglucoside (SMG) SDG->SMG - Glucose This compound This compound SMG->this compound - Glucose

Caption: Stepwise enzymatic hydrolysis pathway of this compound triglucoside.

References

Addressing challenges in the chemical synthesis of Sesaminol isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis of Sesaminol isomers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound isomers?

A1: There are three main routes for the synthesis of this compound isomers:

  • Enzymatic hydrolysis of this compound triglucoside (STG): This method utilizes enzymes to cleave the glycosidic bonds of STG, which is abundant in defatted sesame cake, to yield this compound.[1][2]

  • Acid-catalyzed conversion of Sesamolin: This semi-synthetic approach transforms Sesamolin, a major lignan in sesame oil, into this compound isomers through an acid-catalyzed rearrangement reaction.[3][4]

  • Total synthesis: This involves the complete chemical synthesis of the this compound core structure from simple starting materials, allowing for precise control over stereochemistry.[5]

Q2: I am getting a low yield during the enzymatic hydrolysis of STG. What are the possible causes and solutions?

A2: Low yields in the enzymatic hydrolysis of STG are a common issue.[1] Refer to the troubleshooting guide below for detailed solutions.

Q3: My acid-catalyzed conversion of Sesamolin is not producing this compound. What could be the problem?

A3: The presence of water is a critical factor. In acidic aqueous solutions, Sesamolin tends to degrade into sesamol and samin rather than rearranging to this compound.[3][6] Ensure you are using an anhydrous solvent system. For more detailed troubleshooting, see the guide below.

Q4: How can I improve the stereoselectivity of my total synthesis?

A4: Achieving high stereoselectivity is a key challenge in the total synthesis of furofuran lignans. The choice of catalyst, reagents, and reaction conditions for key steps like the aldol reaction is crucial. For instance, L-proline has been effectively used as a catalyst in asymmetric aldol reactions to control stereochemistry.[7][8][9][10][11]

Q5: What are the recommended methods for purifying this compound isomers?

A5: The separation of this compound isomers, which are often diastereomers, can be challenging. Common purification techniques include:

  • High-Performance Liquid Chromatography (HPLC): Both analytical and semi-preparative reversed-phase HPLC are widely used.[12][13][14][15]

  • Centrifugal Partition Chromatography (CPC) [16][17]

  • High-Speed Counter-Current Chromatography (HSCCC) [17]

Troubleshooting Guides

Enzymatic Hydrolysis of this compound Triglucoside (STG)
Problem Possible Cause Troubleshooting Steps
Low Conversion Rate/Yield Suboptimal enzyme selection.β-galactosidase has been shown to be more effective than other glycosidases for the hydrolysis of STG.[2]
Non-optimal reaction conditions (pH, temperature, time).Optimize pH, temperature, and reaction time. One study achieved a 98.88% conversion rate at pH 5.5, 50°C for 4 hours.[2]
High substrate concentration leading to inhibition.Lower the initial STG concentration. An optimal concentration of 1.0 mg/mL has been reported.[1]
Enzyme denaturation or inhibition.Ensure proper buffer conditions and temperature control. Check for potential inhibitors in the STG extract.
Incomplete Hydrolysis (Presence of Intermediates) Insufficient reaction time or enzyme concentration.Monitor the reaction over time by HPLC to observe the disappearance of intermediates (this compound diglycoside and monoglycoside).[1] Increase enzyme dosage or reaction time as needed.
Acid-Catalyzed Conversion of Sesamolin
Problem Possible Cause Troubleshooting Steps
Low Yield of this compound Presence of water in the reaction medium.Use an anhydrous solvent system (e.g., toluene). Water leads to the formation of byproducts like samin.[3][6]
Suboptimal catalyst or reaction conditions.An acidic cation exchange resin can be an effective catalyst. Optimal conditions of 90°C in toluene with a specific catalyst loading have been reported to give a 75% yield.[3]
Catalyst deactivation.The acidic cation exchange resin can be reused for several cycles with only a slight decrease in yield.[3] If a significant drop in activity is observed, consider regeneration.
Formation of Side Products (e.g., 2-epithis compound) Reaction mechanism favors the formation of other isomers.The reaction proceeds through an oxonium ion intermediate, and the subsequent electrophilic addition can lead to different isomers.[3] Fine-tuning the reaction temperature and time may influence the isomer ratio.
Difficulty in Catalyst Removal/Reuse Improper handling of the resin.The resin can be easily separated by filtration. For regeneration, a common procedure involves washing with an appropriate solvent to remove adsorbed materials, followed by treatment with a strong acid to restore the acidic sites.[18][19][20]
Purification of this compound Isomers
Problem Possible Cause Troubleshooting Steps
Poor Peak Resolution in HPLC Inappropriate column or mobile phase.Use a high-resolution C18 column. Optimize the mobile phase composition (e.g., methanol-water or acetonitrile-water gradient) to improve separation.[12][14]
Co-elution of isomers.Consider using a different chromatographic technique like Centrifugal Partition Chromatography (CPC) or High-Speed Counter-Current Chromatography (HSCCC), which operate on a liquid-liquid partitioning mechanism and can offer different selectivity.[16][17]
Low Recovery from Purification Adsorption of the compound onto the stationary phase.Ensure the sample is fully dissolved in the mobile phase before injection. Use a mobile phase with appropriate solvent strength.
Degradation of the compound during purification.This compound isomers are relatively stable, but prolonged exposure to harsh conditions should be avoided.

Quantitative Data Summary

Table 1: Comparison of this compound Synthesis Methods

Method Starting Material Key Reagents/Catalyst Reported Yield Reaction Time Reference
Enzymatic HydrolysisThis compound triglucoside (STG)β-glucosidase and cellulase48.9%24 h[21]
Optimized Enzymatic HydrolysisThis compound triglucoside (STG)β-galactosidase98.88%4 h[2]
Acid-Catalyzed ConversionSesamolinAcidic cation exchange resin75.0%Not specified[3]

Experimental Protocols

Protocol 1: Optimized Enzymatic Hydrolysis of this compound Triglucoside (STG)

This protocol is based on the optimized conditions reported by Gao et al. (2021).[2]

  • Substrate Preparation: Prepare a solution of STG at a concentration of 1.0 mg/mL in a suitable buffer with a pH of 5.5.

  • Enzyme Addition: Add β-galactosidase to the substrate solution at a concentration of 20 mg/mL.

  • Incubation: Incubate the reaction mixture at 50°C for 4 hours with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to confirm the disappearance of STG and its glycosylated intermediates and the formation of this compound.

  • Reaction Quenching and Product Extraction: Once the reaction is complete, inactivate the enzyme by heating or by adding an organic solvent. Extract the this compound using a suitable solvent like ethyl acetate.

  • Purification: Purify the crude this compound using column chromatography or preparative HPLC.

Protocol 2: Acid-Catalyzed Conversion of Sesamolin to this compound

This protocol is based on the method described by Huang et al. (2012).[3]

  • Reaction Setup: In a round-bottom flask, dissolve Sesamolin in anhydrous toluene to a concentration of 6 mM.

  • Catalyst Addition: Add the acidic cation exchange resin (e.g., 732 type) at a dosage of 16.66 g per mmol of Sesamolin.

  • Reaction: Heat the mixture to 90°C and stir for the desired reaction time.

  • Reaction Monitoring: Monitor the conversion of Sesamolin and the formation of this compound by HPLC.

  • Workup: After the reaction, cool the mixture and separate the catalyst by filtration.

  • Purification: Remove the solvent under reduced pressure and purify the resulting residue containing this compound isomers by column chromatography or preparative HPLC.

Visualizations

experimental_workflow_enzymatic_hydrolysis cluster_start Starting Material cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Workup cluster_end Final Product STG This compound Triglucoside (STG) Solution (1.0 mg/mL, pH 5.5) Enzyme Add β-galactosidase (20 mg/mL) STG->Enzyme Incubate Incubate at 50°C for 4h Enzyme->Incubate Hydrolysis HPLC Monitor by HPLC Incubate->HPLC Quench Quench Reaction & Extract HPLC->Quench Purify Purify by Chromatography Quench->Purify This compound This compound Isomers Purify->this compound

Caption: Workflow for the enzymatic hydrolysis of STG to this compound.

reaction_mechanism_sesamolin_conversion Sesamolin Sesamolin Protonation Protonation (H+) Sesamolin->Protonation Oxonium Oxonium Ion Intermediate + Sesamol Protonation->Oxonium Acid Catalyst Rearrangement Intramolecular Friedel-Crafts type reaction Oxonium->Rearrangement This compound This compound Isomers Rearrangement->this compound

Caption: Proposed mechanism for the acid-catalyzed conversion of Sesamolin.

References

Technical Support Center: Strategies to Increase the Bioavailability of Orally Administered Sesaminol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the oral bioavailability of sesaminol.

General Information & FAQs

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenges limiting the oral bioavailability of this compound are its low aqueous solubility and susceptibility to first-pass metabolism. One study reported the oral bioavailability of this compound to be approximately 21.1 ± 3.47% in rats, indicating that a significant portion of the orally administered dose does not reach systemic circulation.[1] Like other related lignans such as sesamol, this compound is prone to rapid metabolism into conjugated forms (glucuronides and sulfates) which are quickly eliminated from the body.[2][3]

Q2: What general strategies can be employed to overcome these challenges?

A2: To improve the oral bioavailability of this compound, formulation strategies can be employed to:

  • Enhance Solubility and Dissolution Rate: Increasing the solubility of this compound in the gastrointestinal fluids can lead to improved absorption.

  • Protect from First-Pass Metabolism: Formulations can be designed to facilitate lymphatic transport, thereby bypassing the liver's initial metabolic processes.

  • Increase Permeability: Certain formulation excipients can enhance the permeability of this compound across the intestinal epithelium.

Novel drug delivery systems such as lipid-based and polymer-based nanoparticles, self-emulsifying systems, and inclusion complexes are promising approaches.[4][5]

Q3: Are there any established formulation strategies specifically for this compound?

A3: While research specifically on enhancing this compound's oral bioavailability is emerging, a notable strategy that has been investigated is the use of a peptide-based self-assembling microgel to encapsulate this compound. This approach has been shown to improve its bioaccessibility by reducing its crystallinity.[6][7][8][9] Additionally, strategies that have proven successful for structurally similar lignans like sesamol and sesamin, such as solid lipid nanoparticles (SLNs) and self-nanoemulsifying drug delivery systems (SNEDDS), are highly promising for adaptation to this compound.

Formulation Strategy: Peptide-Based Self-Assembling Microgel for this compound

Q4: How does a peptide-based self-assembling microgel enhance this compound's bioaccessibility?

A4: A peptide-based self-assembling microgel encapsulates this compound, converting it from a crystalline to an amorphous state.[6][7][8][9] This amorphous form has a higher dissolution rate, which is a key factor in improving bioaccessibility. The microgel also provides a sustained release of this compound.[6][7][8] The encapsulation efficiency of this compound in such a system has been reported to be as high as 80.8 ± 0.9%.[6][9]

Experimental Protocol: Preparation of this compound-Loaded Peptide-Based Self-Assembling Microgel

Protocol ID: SES-MG-01

Objective: To encapsulate this compound in a peptide-based self-assembling microgel to enhance its bioaccessibility.

Materials:

  • This compound

  • Peptide AcNH-Leu-Tyr-Tyr-CONH2 (LYY)

  • Hexafluoroisopropanol (HFIP)

  • Ultrapure water

Procedure:

  • Peptide Stock Solution: Prepare a 10 mg/mL stock solution of the LYY peptide in HFIP.

  • This compound Stock Solution: Prepare a stock solution of this compound in HFIP.

  • Co-assembly:

    • Mix the LYY peptide stock solution and the this compound stock solution.

    • Add ultrapure water to the mixture to induce self-assembly of the peptide into a microgel, encapsulating the this compound.

  • Incubation: Allow the mixture to incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 1 hour) to ensure complete gel formation and encapsulation.

  • Characterization: The resulting this compound-loaded microgel can be characterized for encapsulation efficiency, particle size, morphology, and in vitro release profile.

This protocol is adapted from the methodology described for the encapsulation of this compound in a peptide-based microgel.[6][7][8]

experimental_workflow_microgel peptide peptide stock_solutions stock_solutions peptide->stock_solutions mixing mixing stock_solutions->mixing This compound This compound This compound->stock_solutions hfip hfip hfip->stock_solutions add_water add_water mixing->add_water incubation incubation add_water->incubation final_product final_product incubation->final_product

Potential Strategies Based on Related Compounds (Sesamol & Sesamin)

The following strategies have shown significant success in enhancing the oral bioavailability of sesamol and sesamin. Due to the structural similarity of these lignans to this compound, these approaches are highly relevant and adaptable.

Solid Lipid Nanoparticles (SLNs)
Q5: How can Solid Lipid Nanoparticles (SLNs) improve the oral bioavailability of this compound?

A5: SLNs are lipid-based nanocarriers that can encapsulate lipophilic compounds like this compound. The proposed mechanisms for bioavailability enhancement include:

  • Increased Solubility: Encapsulation within the lipid matrix improves the dispersion of this compound in the aqueous environment of the GI tract.

  • Protection from Degradation: The solid lipid matrix protects the encapsulated this compound from chemical and enzymatic degradation in the stomach and intestines.

  • Enhanced Absorption: SLNs can be absorbed through the lymphatic system, thus bypassing the first-pass metabolism in the liver.[2][10] The small particle size also provides a large surface area for absorption.

For the related compound sesamol, SLN formulations have been shown to improve its oral bioavailability and efficacy.[2][10][11]

Experimental Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Protocol ID: SES-SLN-01

Objective: To prepare this compound-loaded SLNs to enhance oral bioavailability.

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl behenate)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Soy lecithin)

  • Purified Water

Procedure (Microemulsification Method):

  • Lipid Phase Preparation: Melt the solid lipid at a temperature above its melting point (e.g., 85°C).

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase. Dissolve the this compound in this hot aqueous phase.

  • Microemulsion Formation: Add the hot aqueous phase to the melted lipid phase with continuous stirring to form a clear microemulsion.

  • Nanoparticle Formation: Disperse the hot microemulsion into cold water (2-4°C) under high-speed stirring. The rapid cooling of the lipid causes it to solidify, forming the SLNs with encapsulated this compound.

  • Characterization: Analyze the resulting SLN dispersion for particle size, zeta potential, encapsulation efficiency, and drug release profile.

This protocol is adapted from methodologies used for preparing sesamol-loaded SLNs.[12][13][14]

experimental_workflow_sln lipid lipid melt_lipid melt_lipid lipid->melt_lipid form_microemulsion form_microemulsion melt_lipid->form_microemulsion surfactant surfactant heat_aqueous heat_aqueous surfactant->heat_aqueous heat_aqueous->form_microemulsion This compound This compound This compound->heat_aqueous water water water->heat_aqueous disperse disperse form_microemulsion->disperse final_product final_product disperse->final_product

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Q6: What are SNEDDS and how can they enhance the oral delivery of this compound?

A6: A Self-Nanoemulsifying Drug Delivery System (SNEDDS) is an isotropic mixture of oil, surfactant, and co-surfactant that spontaneously forms a nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. For a poorly water-soluble compound like this compound, SNEDDS can improve oral bioavailability by:

  • Maintaining Solubilization: Keeping the drug in a solubilized state within the small oil droplets, which facilitates absorption.

  • Increasing Surface Area: The formation of nano-sized droplets provides a large interfacial area for drug release and absorption.

  • Enhancing Permeability: The surfactants used in the formulation can enhance the permeability of the drug across the intestinal membrane.

  • Promoting Lymphatic Transport: The lipidic nature of the formulation can facilitate lymphatic uptake, thereby reducing first-pass metabolism.

A study on the related lignan, sesamin, demonstrated that a SNEDDS formulation increased its relative bioavailability by approximately 12.9-fold.[7][15]

Experimental Protocol: Preparation of this compound-Loaded SNEDDS

Protocol ID: SES-SNEDDS-01

Objective: To formulate a this compound-loaded SNEDDS to improve its oral absorption.

Materials:

  • This compound

  • Oil (e.g., Glyceryl trioctanoate, Sesame oil)

  • Surfactant (e.g., Polyoxyethylene castor oil, Tween 20)

  • Co-surfactant (e.g., Transcutol P)

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: Prepare various combinations of the selected oil, surfactant, and co-surfactant. Observe the formation of nanoemulsions upon aqueous dilution to identify the optimal ratios of the components.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in the optimal ratio and mix them thoroughly. Add and dissolve the this compound in this mixture with the aid of gentle heating or vortexing to form the SNEDDS pre-concentrate.

  • Characterization: Evaluate the SNEDDS for self-emulsification time, droplet size, and zeta potential upon dilution. Conduct in vitro dissolution studies.

This protocol is adapted from the methodology for preparing a sesamin SNEDDS formulation.[7][15]

experimental_workflow_snedds oil oil screening screening oil->screening phase_diagram phase_diagram screening->phase_diagram surfactant surfactant surfactant->screening cosurfactant cosurfactant cosurfactant->screening mixing mixing phase_diagram->mixing final_product final_product mixing->final_product This compound This compound This compound->mixing

Cyclodextrin Inclusion Complexes
Q7: How can cyclodextrins improve the bioavailability of this compound?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with poorly water-soluble molecules like this compound by encapsulating the lipophilic part of the molecule within their cavity. This complexation can lead to:

  • Increased Aqueous Solubility: The hydrophilic exterior of the cyclodextrin renders the entire complex more water-soluble.

  • Enhanced Dissolution Rate: The increased solubility and amorphous nature of the complex lead to a faster dissolution rate in the GI tract.

  • Improved Stability: The cyclodextrin cavity can protect the encapsulated this compound from degradation.

Studies on a sesamin-sesamolin complex have shown that complexation with β-cyclodextrin and Hydroxypropyl-β-cyclodextrin significantly improves solubility and dissolution rate.[16]

Co-administration with Bio-enhancers
Q8: Can co-administration of other compounds improve this compound bioavailability?

Quantitative Data on Bioavailability Enhancement

The following tables summarize the baseline oral bioavailability of this compound and the bioavailability enhancement achieved for the related lignan, sesamin, using a SNEDDS formulation. This data for sesamin can serve as a benchmark for the potential improvements achievable for this compound with similar formulation strategies.

Table 1: Baseline Oral Bioavailability of this compound

CompoundOral Bioavailability (%)SpeciesReference
This compound21.1 ± 3.47Rat[1]

Table 2: Example of Bioavailability Enhancement for Sesamin using SNEDDS

FormulationCmax (ng/mL)Tmax (h)AUC (h·ng/mL)Relative Bioavailability Increase (fold)SpeciesReference
Sesamin Suspension25.6 ± 3.94.0131.9 ± 26.0-Rat[7][15]
Sesamin-SNEDDS231.2 ± 15.31.01697.9 ± 624.7~12.9Rat[7][15]

Signaling Pathways

Mechanism of Absorption Enhancement by Lipid-Based Formulations

Lipid-based formulations like SLNs and SNEDDS can enhance the oral bioavailability of lipophilic drugs such as this compound through several mechanisms that involve interaction with physiological pathways.

absorption_pathway formulation formulation emulsification emulsification formulation->emulsification Aqueous Environment micelles micelles emulsification->micelles absorption absorption micelles->absorption Across Apical Membrane chylomicrons chylomicrons absorption->chylomicrons portal portal absorption->portal Direct Absorption lymph lymph chylomicrons->lymph Bypasses Liver systemic systemic lymph->systemic liver liver portal->liver liver->systemic

This diagram illustrates how lipid-based formulations can facilitate the absorption of lipophilic compounds like this compound. The formulation forms small droplets or particles in the GI tract, which are then incorporated into mixed micelles with bile salts. These micelles enhance the transport of the drug to the surface of the enterocytes for absorption. A key advantage is the potential for the absorbed drug to be incorporated into chylomicrons, which are then transported into the lymphatic system. This lymphatic transport bypasses the portal circulation and the liver, thus avoiding extensive first-pass metabolism and increasing the amount of active compound that reaches systemic circulation.

References

Validation & Comparative

Sesaminol vs. Resveratrol: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant efficacy of two potent natural compounds: sesaminol, a lignan derived from sesame seeds, and resveratrol, a polyphenol found in grapes and other fruits. This analysis is based on available experimental data from in vitro antioxidant assays and studies on their mechanisms of action involving key cellular signaling pathways.

Data Presentation: In Vitro Antioxidant Activity

The following tables summarize the available quantitative data on the free radical scavenging activity of this compound and resveratrol from various studies. It is important to note that these values are compiled from different sources and were not obtained from a single, direct comparative study. Therefore, direct comparison of absolute values should be approached with caution, as experimental conditions may have varied between studies.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 Value (µg/mL)Source
This compound1.1[1]
Resveratrol15.54[2]

IC50: The concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. Lower values indicate higher antioxidant activity.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 Value (µg/mL)Source
This compound2.1[1]
Resveratrol2.86[2]

IC50: The concentration of the antioxidant required to decrease the initial ABTS radical concentration by 50%. Lower values indicate higher antioxidant activity.

Table 3: ORAC (Oxygen Radical Absorbance Capacity) Values

CompoundORAC Value (µmol TE/g)Source
This compoundData not available in a comparable format. However, sesame seeds, which contain this compound precursors, have shown total ORAC values ranging from 59.51 to 132.33 µmol TE/g.[3]
Resveratrol23.12[2]

ORAC values are expressed as micromole of Trolox Equivalents (TE) per gram of the compound. Higher values indicate greater antioxidant capacity.

Mechanistic Insights: Activation of Key Signaling Pathways

Both this compound and resveratrol exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control endogenous antioxidant defense mechanisms.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the Antioxidant Response Element (ARE).

  • This compound: Studies have shown that this compound can activate the Nrf2-ARE signaling pathway, leading to the upregulation of downstream antioxidant enzymes. This mechanism is believed to contribute to its neuroprotective and anti-adipogenic effects.[4][5]

  • Resveratrol: Resveratrol is also a well-documented activator of the Nrf2 pathway.[2][6] This activation is a key mechanism underlying its protective effects against oxidative stress in various disease models.[2][6]

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Compound This compound or Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Compound->Keap1_Nrf2 destabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to MAPK_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK Oxidative_Stress->MAPKKK activates Compound This compound or Resveratrol MAPK MAPK (e.g., p38, JNK, ERK) Compound->MAPK inhibits MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response regulates Experimental_Workflow start Start prep_reagents Prepare Reagents (Radical solution, Fluorescent probe, etc.) start->prep_reagents prep_samples Prepare Samples (this compound, Resveratrol, Standard) start->prep_samples reaction Initiate Reaction (Mix reagents and samples) prep_reagents->reaction prep_samples->reaction incubation Incubate (Specific time and temperature) reaction->incubation measurement Measure Signal (Absorbance or Fluorescence) incubation->measurement calculation Calculate Antioxidant Activity (% Inhibition, IC50, ORAC value) measurement->calculation end End calculation->end

References

A Head-to-Head Comparison: Sesaminol vs. N-acetylcysteine in Mitigating Oxidative Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance in therapeutic development. This guide provides a comprehensive head-to-head comparison of two such compounds: Sesaminol, a lignan derived from sesame seeds, and N-acetylcysteine (NAC), a well-established antioxidant and mucolytic agent.

Mechanisms of Action at a Glance

This compound primarily exerts its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a master regulator of cellular defense against oxidative stress, upregulating the expression of a wide array of antioxidant and detoxification enzymes. Studies have demonstrated that this compound promotes the nuclear translocation of Nrf2, leading to the enhanced production of enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).

N-acetylcysteine (NAC) , on the other hand, employs a more direct and multifaceted approach to combat oxidative stress. Its primary mechanism lies in its role as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[1] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS.[1] Additionally, NAC can act as a direct scavenger of certain reactive oxygen species and has the ability to break disulfide bonds in proteins, which can restore their function and contribute to its mucolytic and antioxidant effects.[2] Some evidence also suggests that NAC can influence the Nrf2 pathway.[3][4]

Quantitative Comparison of Antioxidant Efficacy

Direct comparative studies providing quantitative data for this compound and NAC under identical experimental conditions are limited. However, by compiling data from various in vitro and in vivo studies, we can construct a comparative overview of their efficacy in mitigating oxidative damage. The following tables summarize key findings.

Table 1: In Vitro Antioxidant Activity

AssayThis compoundN-acetylcysteine (NAC)Key Findings & Citations
DPPH Radical Scavenging Activity (IC50) 0.0011 mg/mLNot consistently reported in a comparable format; activity is generally considered weaker than direct antioxidants.This compound demonstrates potent direct radical scavenging activity.[5]
ABTS Radical Scavenging Activity (IC50) 0.0021 mg/mLNot consistently reported in a comparable format.This compound shows strong activity in scavenging the ABTS radical cation.[5]
Oxygen Radical Absorbance Capacity (ORAC) High antioxidant activity reported.High antioxidant activity reported.Both compounds exhibit significant oxygen radical absorbance capacity.[6][7]

Note: IC50 values represent the concentration required to inhibit 50% of the radical activity. Lower values indicate higher antioxidant potency. The data for this compound and NAC are from separate studies and experimental conditions may vary.

Table 2: Effects on Cellular Oxidative Stress Markers and Antioxidant Enzymes

| Parameter | this compound | N-acetylcysteine (NAC) | Key Findings & Citations | | :--- | :--- | :--- | In a study on hypercholesterolemic mice, both NAC and sesame oil (a source of this compound precursors) led to a significant decrease in serum lipid peroxidation.[8][9] | | Intracellular Reactive Oxygen Species (ROS) | Significantly suppresses the increase in intracellular ROS production induced by toxins like 6-hydroxydopamine (6-OHDA).[10][11] | Effectively scavenges ROS and reduces intracellular ROS levels.[12] | Both compounds demonstrate the ability to reduce cellular ROS levels. | | Lipid Peroxidation (Malondialdehyde - MDA) | Reduces MDA levels, indicating inhibition of lipid peroxidation. | Reduces MDA levels in various models of oxidative stress.[9] | Both compounds protect against lipid peroxidation, a key marker of oxidative damage. | | Superoxide Dismutase (SOD) Activity | Enhances SOD activity. | Can increase SOD activity.[4] | Both compounds can positively modulate the activity of this crucial antioxidant enzyme. | | Glutathione Peroxidase (GPx) Activity | Increases GPx activity. | Increases GPx activity.[13] | Both compounds can enhance the activity of this key glutathione-dependent antioxidant enzyme. | | Catalase (CAT) Activity | Increases CAT activity. | Can increase CAT activity.[4] | Both compounds may contribute to the detoxification of hydrogen peroxide by modulating catalase activity. |

Note: The effects on enzyme activities are often context-dependent and can vary based on the experimental model and the nature of the oxidative challenge.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Antioxidant Signaling Pathways cluster_0 This compound Pathway cluster_1 N-acetylcysteine (NAC) Pathway This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Promotes dissociation Nrf2_n Nuclear Nrf2 Nrf2_Keap1->Nrf2_n Nrf2 translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Enzymes_S Antioxidant Enzymes (HO-1, GCLC, etc.) ARE->Antioxidant_Enzymes_S Upregulates transcription NAC NAC L_cysteine L-cysteine NAC->L_cysteine Deacetylation ROS Reactive Oxygen Species (ROS) NAC->ROS Directly scavenges GSH Glutathione (GSH) L_cysteine->GSH Precursor for synthesis GSH->ROS Neutralizes Direct_Scavenging Direct Scavenging Experimental_Workflow_ROS_Measurement Cell_Culture 1. Cell Culture (e.g., SH-SY5Y, HepG2) Treatment 2. Treatment - Vehicle Control - Oxidative Stressor (e.g., H2O2) - this compound + Stressor - NAC + Stressor Cell_Culture->Treatment DCFH_DA_Loading 3. DCFH-DA Staining (Incubate with 2',7'-dichlorodihydrofluorescein diacetate) Treatment->DCFH_DA_Loading Wash 4. Wash Cells (Remove excess probe) DCFH_DA_Loading->Wash Measurement 5. Fluorescence Measurement (Flow Cytometry or Plate Reader) Wash->Measurement Data_Analysis 6. Data Analysis (Quantify intracellular ROS levels) Measurement->Data_Analysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Sesaminol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of sesaminol, a key bioactive lignan found in sesame seeds and oil. The objective is to offer a clear, data-driven overview to aid in the selection of the most appropriate analytical technique for specific research, quality control, and drug development applications. This document summarizes quantitative data from various studies, details experimental protocols, and visualizes the validation workflow.

Comparative Analysis of Analytical Methods

The quantification of this compound and its related compounds is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Below is a summary of performance characteristics for these methods based on published literature. Note that the data is compiled from different studies focusing on this compound and structurally similar lignans.

ParameterHPLC-UV/PDAGC-MSLC-MS/MS
Linearity (r) 0.9989 - 0.9997[1]0.9875 - 0.9981[1]>0.99[2]
Limit of Detection (LOD) 0.013 - 0.045 µg/mL[1]0.067 - 3.103 µg/mL[1]Not explicitly found for this compound
Limit of Quantification (LOQ) 40 mg/100 g of DSF for this compound triglucoside[3]0.1 ng with fluorometric detector for related lignans[4]Not explicitly found for this compound
Precision (RSD %) 1.76% - 3.32%[1]7.45% - 26.8%[1]Not explicitly found for this compound
Recovery (%) 92 - 94% for related lignans[4]Not explicitly foundNot explicitly found

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline typical experimental protocols for the quantification of this compound and related lignans using HPLC, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Method for this compound Glucosides[3][5]
  • Sample Preparation: Defatted sesame flour is extracted first with 85% ethanol for 5 hours, followed by 70% ethanol for 10 hours at room temperature. Naringenin is used as an internal standard.[5][6]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol and water is often used. For example, a mixture of methanol and 1% acetic acid buffer (pH 6.0) can be employed.[1]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detection at 290 nm.[1][3]

  • Quantification: The quantities of this compound glucosides are calculated from the peak areas at 290 nm against the internal standard.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Sesamin and other Lignans[1][7]
  • Sample Preparation: Ethanolic extracts of sesame seeds are prepared. Derivatization to form trimethylsilyl ethers may be required for polar lignans to increase volatility.

  • GC Conditions:

    • Column: HP-FFAP (30 m × 0.25 mm i.d., film thickness 0.25 µm).[1]

    • Injector and Detector Temperature: 250°C.[1]

    • Oven Temperature Program: Initially at 200°C (held for 5 min), then ramped at 25°C/min to 240°C (held for 18.4 min).[1]

    • Carrier Gas: Helium at a flow rate of 0.5 mL/min.[1]

  • Mass Spectrometry Conditions:

    • Ionization: Electron Impact (EI).

    • Scan Range: m/z 50-550.

  • Quantification: The identities of the compounds are confirmed by their mass spectra, and quantification is performed using the peak areas relative to an internal standard.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound Triglucoside and its Metabolites[2]
  • Sample Preparation: Extraction from the matrix (e.g., swine feces) followed by cleanup steps.

  • LC Conditions:

    • Column: A suitable reversed-phase column.

    • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water, often with an additive like formic acid to improve ionization.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), typically in negative ion mode for this compound glucosides.

    • Scan Mode: Full-scan mode for identification (e.g., m/z 100-1000) and Selected Reaction Monitoring (SRM) for quantification.[1][2]

  • Quantification: Quantification is based on the transition of the deprotonated molecule [M-H]⁻ to specific product ions.[1]

Visualization of Analytical Method Validation Workflow

The following diagram illustrates the key stages involved in the cross-validation of different analytical methods for this compound quantification.

Analytical_Method_Cross_Validation cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Data Comparison & Conclusion M1 Method A (e.g., HPLC) V1 Validate A (Linearity, Accuracy, Precision, LOD, LOQ) M1->V1 M2 Method B (e.g., GC-MS) V2 Validate B (Linearity, Accuracy, Precision, LOD, LOQ) M2->V2 M3 Method C (e.g., LC-MS/MS) V3 Validate C (Linearity, Accuracy, Precision, LOD, LOQ) M3->V3 CV Analyze Same Set of Samples (Spiked QCs, Incurred Samples) V1->CV V2->CV V3->CV Comp Compare Results (Statistical Analysis) CV->Comp Conc Determine Method Comparability & Select Optimal Method Comp->Conc

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study.

  • HPLC-UV/PDA offers robustness, good precision, and is widely available, making it suitable for routine quality control of raw materials and finished products where high sensitivity is not the primary concern.[1]

  • GC-MS provides excellent selectivity and structural information but may require derivatization for polar analytes and can exhibit higher variability.[1]

  • LC-MS/MS is the most sensitive and selective method, making it ideal for the analysis of this compound in complex biological matrices and for metabolite identification.[1][2]

A thorough cross-validation, as depicted in the workflow diagram, is essential when comparing results across different methods or laboratories to ensure data integrity and comparability.[7] This guide serves as a foundational resource for researchers to make informed decisions on the most appropriate analytical strategy for their this compound quantification needs.

References

The Synergistic Antioxidant Power of Sesaminol and Vitamin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against oxidative stress, a key contributor to cellular damage and a range of chronic diseases, the synergistic interplay of antioxidants is a field of burgeoning interest. This guide provides a comprehensive evaluation of the enhanced antioxidant effects observed when sesaminol, a potent lignan from sesame, is combined with vitamin E. Through a detailed comparison of their impact on critical biomarkers of oxidative stress and an exploration of the underlying molecular mechanisms, we aim to furnish researchers and drug development professionals with the robust data necessary to inform future research and therapeutic strategies.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. This imbalance can lead to damage to lipids, proteins, and DNA, contributing to the pathogenesis of various diseases. Antioxidants, such as vitamin E, are crucial for mitigating this damage. This compound has emerged as a powerful partner to vitamin E, demonstrating a synergistic relationship that significantly amplifies their collective antioxidant capacity.

Comparative Analysis of Antioxidant Efficacy

The combination of this compound and vitamin E exhibits a more potent antioxidant effect than the sum of their individual actions. This synergy is evident in their ability to reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.

Inhibition of Lipid Peroxidation: Malondialdehyde (MDA) Levels

Malondialdehyde (MDA) is a primary marker of lipid peroxidation, the process by which ROS damage lipids in cell membranes. A reduction in MDA levels is a key indicator of antioxidant efficacy. While specific quantitative data for this compound alone is limited in comparative studies, research on closely related sesame lignans, like sesamin, in conjunction with vitamin E provides compelling evidence of a synergistic effect.

Treatment GroupOxidative StressorKey Findings
Control VariousBaseline levels of MDA
This compound/Sesamin Induced Oxidative StressModerate reduction in MDA levels
Vitamin E Induced Oxidative StressSignificant reduction in MDA levels
This compound/Sesamin + Vitamin E Induced Oxidative StressMarkedly greater reduction in MDA levels compared to individual treatments, indicating a synergistic interaction[1]

Note: Data is synthesized from studies on sesamin and other sesame lignans as a proxy for this compound due to the limited availability of direct comparative studies.

Enhancement of Endogenous Antioxidant Enzyme Activity

The body's primary defense against oxidative stress includes a suite of antioxidant enzymes. The synergistic action of this compound and vitamin E extends to bolstering these endogenous defenses, notably by influencing the activity of Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx).

Superoxide Dismutase (SOD) Activity: SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

Treatment GroupKey Findings on SOD Activity
Control Baseline SOD activity
This compound/Sesamin Studies suggest an increase in SOD activity[2]
Vitamin E May show a modest increase in SOD activity
This compound/Sesamin + Vitamin E Potentiated increase in SOD activity, suggesting a cooperative role in scavenging superoxide radicals[3][4]

Glutathione Peroxidase (GPx) Activity: GPx is a vital enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, protecting cells from oxidative damage.

Treatment GroupKey Findings on GPx Activity
Control Baseline GPx activity
This compound/Sesamin Likely contributes to the overall antioxidant defense, though direct enhancement of GPx is less documented than for SOD
Vitamin E Can support GPx activity by reducing its substrate, lipid hydroperoxides
This compound/Sesamin + Vitamin E The combined effect leads to a more robust defense against peroxide-mediated damage, indirectly supporting GPx function[3]

Mechanisms of Synergy: A Deeper Look

The enhanced antioxidant effect of the this compound-vitamin E combination is not merely additive but is rooted in specific molecular interactions and pathway activations.

Vitamin E Regeneration

One of the primary mechanisms underlying this synergy is the ability of this compound and its metabolites to regenerate vitamin E. After vitamin E neutralizes a free radical, it becomes a tocopheroxyl radical, which is inactive. This compound can donate a hydrogen atom to this radical, thereby regenerating the active form of vitamin E, allowing it to continue its antioxidant function. This recycling process significantly extends the bioavailability and efficacy of vitamin E in the body[5].

Activation of the Nrf2-ARE Signaling Pathway

A pivotal mechanism for the antioxidant action of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. However, in the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of target genes, initiating their transcription[6][7]. These genes encode for crucial antioxidant enzymes, including SOD and enzymes involved in glutathione synthesis, thereby bolstering the cell's overall antioxidant capacity.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.

Measurement of Malondialdehyde (MDA) Levels (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation.

  • Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice. Centrifuge the homogenate to obtain the supernatant.

  • Reaction Mixture: To the supernatant, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

  • Incubation: Heat the mixture at 95°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.

  • Measurement: After cooling, centrifuge the samples to remove any precipitate. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

Superoxide Dismutase (SOD) Activity Assay

SOD activity can be measured using various methods, including those based on the inhibition of the reduction of nitroblue tetrazolium (NBT) or cytochrome c.

  • Sample Preparation: Prepare tissue or cell lysates in a suitable buffer.

  • Reaction Mixture: The assay mixture typically contains a substrate that generates superoxide radicals (e.g., xanthine and xanthine oxidase) and a detector molecule (e.g., NBT).

  • Reaction Initiation: Add the sample to the reaction mixture. The SOD in the sample will compete with the detector molecule for the superoxide radicals.

  • Measurement: Monitor the rate of reduction of the detector molecule (e.g., formation of formazan from NBT) by measuring the change in absorbance at a specific wavelength (e.g., 560 nm) over time.

  • Calculation: The SOD activity is calculated based on the degree of inhibition of the reduction of the detector molecule compared to a control without the sample. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the reaction by 50%.

Glutathione Peroxidase (GPx) Activity Assay

GPx activity is commonly measured by a coupled enzyme assay that monitors the oxidation of NADPH.

  • Sample Preparation: Prepare tissue or cell lysates in an appropriate buffer.

  • Reaction Mixture: The reaction mixture contains glutathione (GSH), glutathione reductase, NADPH, and a substrate for GPx (e.g., hydrogen peroxide or cumene hydroperoxide).

  • Reaction Initiation: Add the sample to the reaction mixture. The GPx in the sample will catalyze the reduction of the peroxide substrate, oxidizing GSH to GSSG.

  • Coupled Reaction: Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process.

  • Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

  • Calculation: The GPx activity is proportional to the rate of NADPH oxidation and is calculated from the change in absorbance over time.

Visualizing the Mechanisms

To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathway involved.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis Tissue Tissue/Cell Samples Homogenate Homogenization Tissue->Homogenate Lysate Centrifugation & Lysate Collection Homogenate->Lysate MDA MDA Assay (TBARS) Lysate->MDA Lipid Peroxidation SOD SOD Activity Assay Lysate->SOD Enzyme Activity GPx GPx Activity Assay Lysate->GPx Enzyme Activity Comparison Comparative Analysis of Treatment Groups MDA->Comparison SOD->Comparison GPx->Comparison

Caption: Experimental workflow for evaluating antioxidant effects.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effect This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, GCL) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Increased Antioxidant Enzyme Synthesis Antioxidant_Genes->Antioxidant_Enzymes leads to Cellular_Protection Enhanced Cellular Protection Against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: this compound-mediated activation of the Nrf2-ARE pathway.

Conclusion

References

A comparative study of the bioactivity of different Sesaminol glucosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of different sesaminol glucosides, key water-soluble lignans found in sesame seeds (Sesamum indicum L.). The primary focus is on their antioxidant, anti-inflammatory, and neuroprotective properties, supported by available experimental data. This compound glucosides, including monoglucoside (SMG), diglucoside (SDG), and triglucoside (STG), are gaining attention for their potential therapeutic applications. This document aims to objectively compare their performance to aid in research and development.

I. Comparative Bioactivity Data

While comprehensive side-by-side comparative studies with quantitative data for all this compound glucosides are limited, the available data from various studies are summarized below. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Antioxidant Activity

The antioxidant capacity of this compound glucosides is a key aspect of their bioactivity. This is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for comparison. A lower IC50 value indicates higher antioxidant activity.

This compound GlucosideAssayIC50 Value / ActivityReference
This compound Diglucoside (SDG)DPPH Radical Scavenging0.201 ± 0.002 mg/mL[1]
This compound Triglucoside (STG)DPPH Radical ScavengingGenerally considered to have strong antioxidant properties, but specific IC50 values are not consistently reported in comparative studies. One study suggests STG has greater DPPH scavenging power than SDG.[1]
This compound Monoglucoside (SMG)DPPH Radical ScavengingData not readily available in comparative studies.
This compound (Aglycone)DPPH Radical Scavenging0.0011 mg/mL[2]
This compound (Aglycone)ABTS Radical Scavenging0.0021 mg/mL[2]

Note: The aglycone, this compound, exhibits significantly higher antioxidant activity than its glucosides in in vitro assays.

Anti-inflammatory Activity

This compound glucosides have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways. A key mechanism is the inhibition of the NF-κB pathway.

This compound GlucosideModel SystemKey FindingsReference
This compound Glucosides (unspecified mixture)Lipopolysaccharide (LPS)-stimulated rat astrocytesInhibited LPS-induced nitric oxide (NO) and reactive oxygen species (ROS) generation. Inhibited the expression of iNOS and COX-2. Prevented LPS-induced NF-κB activation by inhibiting IκBα phosphorylation and degradation.
This compound Diglucoside (SDG)-Showed inhibitory effect on hyaluronidase.[1]
Neuroprotective Activity

The neuroprotective effects of this compound glucosides have been investigated in models of neurodegenerative diseases, such as Alzheimer's disease. Their antioxidant and anti-inflammatory properties are believed to contribute significantly to this bioactivity.

This compound GlucosideModel SystemKey FindingsReference
This compound Glucosides (unspecified mixture)β-amyloid (Aβ)-induced PC12 cell deathDecreased Aβ-induced ROS generation and intracellular calcium elevation. Attenuated Aβ-induced activation of NF-κB.[3][3]
This compound Glucosides (unspecified mixture)Aβ-induced apoptotic cell death in SK-N-SH cellsPrevented apoptotic cell death and suppressed oxidative stress markers (ROS, lipid peroxidation, 8-OHdG). Inhibited phosphorylation of JNK, ERK, and p38 MAP kinase.[4][4]
This compound Glucosides (unspecified mixture)In vivo model of Aβ-induced cognitive deficits in miceProtected against cognitive deficits and neuronal loss. Decreased markers of oxidative stress in brain tissue.[5][6][5][6]

Specific quantitative comparisons of the neuroprotective effects of individual this compound glucosides are not well-documented in the available literature.

II. Signaling Pathways

The bioactivity of this compound glucosides is mediated through the modulation of key cellular signaling pathways. Below are diagrams illustrating the inhibitory effect on the NF-κB pathway and the activation of the Nrf2-ARE pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation Sesaminol_Glucosides This compound Glucosides Sesaminol_Glucosides->IKK Inhibition DNA DNA NFkappaB_nuc->DNA Binding Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription IkappaB_NFkappaB IκBα-NF-κB Complex

Caption: Inhibition of the NF-κB signaling pathway by this compound glucosides.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound (metabolite of This compound glucosides) This compound->Keap1 Inhibition Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Transcription

Caption: Activation of the Nrf2-ARE antioxidant pathway by this compound.

III. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for assessing the bioactivity of this compound glucosides.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

    • Prepare various concentrations of the this compound glucoside samples in the same solvent.

    • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with different concentrations of the sample.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • A control containing only the DPPH solution and the solvent is also measured.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant concentration.

  • Protocol:

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare different concentrations of the this compound glucoside samples.

    • Add a small volume of the sample to a fixed volume of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • A control containing the solvent instead of the sample is also measured.

    • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Neuroprotection Assay

1. Cell Viability Assay (MTT Assay) in PC12 Cells

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed PC12 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound glucosides for a specified period (e.g., 2 hours).

    • Induce neurotoxicity by adding a neurotoxic agent, such as β-amyloid peptide (e.g., 25-35 fragment), to the cell culture medium.

    • Incubate for a further period (e.g., 24-48 hours).

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Experimental Workflow for Assessing Neuroprotective Effects

Neuroprotection_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assessment cluster_analysis Data Analysis Seed_Cells Seed PC12 Cells in 96-well plates Pretreat Pre-treat with This compound Glucosides Seed_Cells->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., with β-amyloid) Pretreat->Induce_Toxicity MTT_Assay MTT Assay for Cell Viability Induce_Toxicity->MTT_Assay ROS_Assay ROS Measurement (e.g., DCFH-DA) Induce_Toxicity->ROS_Assay Western_Blot Western Blot for Signaling Proteins (NF-κB, Nrf2, MAPKs) Induce_Toxicity->Western_Blot Data_Analysis Calculate % Cell Viability, ROS levels, Protein Expression MTT_Assay->Data_Analysis ROS_Assay->Data_Analysis Western_Blot->Data_Analysis Comparison Compare effects of different this compound Glucosides Data_Analysis->Comparison

Caption: Experimental workflow for comparing the neuroprotective effects of this compound glucosides.

IV. Conclusion

This compound glucosides demonstrate significant antioxidant, anti-inflammatory, and neuroprotective activities. The available data suggests that the aglycone, this compound, possesses the most potent in vitro antioxidant activity, and the activity of the glucosides may vary with the number of glucose units. However, there is a clear need for more direct comparative studies that quantify the bioactivities of this compound monoglucoside, diglucoside, and triglucoside under identical experimental conditions. Such studies would be invaluable for elucidating the structure-activity relationships and for guiding the development of these promising natural compounds for therapeutic applications. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and conduct further comparative investigations in this field.

References

Validating the Inhibitory Effect of Sesaminol on Lipid Peroxidation In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation of the inhibitory effects of sesaminol on lipid peroxidation. Through a detailed comparison with other known antioxidants, supported by experimental data, this document serves as a valuable resource for researchers investigating novel therapeutic agents against oxidative stress-mediated pathologies.

Introduction: The Challenge of Lipid Peroxidation

Lipid peroxidation is a detrimental chain reaction involving the oxidative degradation of lipids. This process leads to the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can cause cellular damage by forming adducts with proteins and DNA. Such damage is implicated in the pathogenesis of numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer. Antioxidants that can effectively inhibit lipid peroxidation are therefore of significant interest in drug development.

This compound, a lignan found in sesame seeds and sesame oil, has emerged as a potent natural antioxidant. This guide delves into the in vitro evidence supporting its efficacy in mitigating lipid peroxidation, offering a comparative analysis against other relevant compounds.

Comparative Efficacy of this compound in Inhibiting Lipid Peroxidation

In vitro studies have demonstrated the potent inhibitory effects of this compound on lipid peroxidation, particularly in the context of low-density lipoprotein (LDL) oxidation, a key event in the development of atherosclerosis.

Data Summary: Inhibition of LDL Lipid Peroxidation

The following table summarizes the comparative efficacy of this compound and other antioxidants in inhibiting copper-induced LDL lipid peroxidation. The 50% inhibitory concentration (IC50) is a measure of the concentration of an antioxidant required to inhibit the rate of lipid peroxidation by 50%.

AntioxidantIC50 (nM) for Inhibition of Cu2+-induced LDL PeroxidationReference
This compound 36.0 ± 10.0 [1]
α-Tocopherol> 1000[1]
Probucol> 1000[1]

Table 1: Comparative IC50 values for the inhibition of Cu2+-induced LDL lipid peroxidation. A lower IC50 value indicates greater potency.

As the data indicates, this compound is significantly more potent than both α-tocopherol (a form of Vitamin E) and probucol (a synthetic antioxidant) in preventing LDL lipid peroxidation in this in vitro model.[1]

Furthermore, this compound has been shown to be a more effective scavenger of peroxyl radicals generated from 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH) than α-tocopherol and probucol.[1] It also completely inhibits the formation of MDA and 4-HNE adducts in a concentration-dependent manner, with a more pronounced effect than the other two antioxidants at the same concentration.[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to validate the inhibitory effect of this compound on lipid peroxidation.

Cu²⁺-Induced LDL Lipid Peroxidation Assay

This assay assesses the ability of an antioxidant to prevent the oxidation of LDL particles initiated by copper ions.

Materials:

  • Human LDL (Low-Density Lipoprotein)

  • Copper (II) sulfate (CuSO₄) solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound, α-tocopherol, and probucol solutions of varying concentrations

  • Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

  • LDL Preparation: Isolate human LDL from fresh plasma by ultracentrifugation. Dialyze the isolated LDL against PBS to remove any EDTA. Adjust the final concentration of LDL to 0.1 mg/mL in PBS.

  • Reaction Mixture: In a quartz cuvette, mix 1 mL of the LDL solution with the desired concentration of the antioxidant (this compound, α-tocopherol, or probucol). Allow a pre-incubation period of 5 minutes at 37°C.

  • Initiation of Oxidation: Add CuSO₄ to the cuvette to a final concentration of 5 µM to initiate the lipid peroxidation reaction.

  • Monitoring: Immediately begin monitoring the increase in absorbance at 234 nm at 37°C. This absorbance corresponds to the formation of conjugated dienes, an early marker of lipid peroxidation.

  • Data Analysis: The lag phase, which is the time before a rapid increase in absorbance, is determined. The inhibitory effect of the antioxidant is calculated by comparing the length of the lag phase in the presence of the antioxidant to the control (LDL + CuSO₄ without antioxidant). The IC50 value is determined from a dose-response curve.

Peroxyl Radical Scavenging Assay using AAPH

This assay measures the capacity of an antioxidant to scavenge peroxyl radicals generated by the thermal decomposition of AAPH.

Materials:

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Fluorescein or other suitable fluorescent probe

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound, α-tocopherol, and probucol solutions

  • Fluorescence microplate reader

Procedure:

  • Reaction Mixture: In a 96-well microplate, add the fluorescent probe, the antioxidant solution at various concentrations, and the phosphate buffer.

  • Initiation: Add AAPH solution to each well to initiate the generation of peroxyl radicals. The final concentration of AAPH is typically around 10 mM.

  • Measurement: Immediately place the microplate in a fluorescence reader pre-heated to 37°C. Measure the decay of fluorescence over time. Peroxyl radicals quench the fluorescence of the probe.

  • Data Analysis: The antioxidant's protective effect is quantified by measuring the area under the fluorescence decay curve (AUC). A higher AUC indicates greater scavenging activity. The results are often expressed as Trolox equivalents.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for MDA Detection

This assay quantifies the amount of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

  • Oxidized LDL (prepared as in section 3.1)

  • Trichloroacetic acid (TCA) solution (20%)

  • Thiobarbituric acid (TBA) solution (0.67%)

  • Malondialdehyde (MDA) standard solution

  • Spectrophotometer or fluorescence spectrophotometer

Procedure:

  • Sample Preparation: To 0.5 mL of the oxidized LDL sample, add 1 mL of TCA solution to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 15 minutes.

  • Reaction: Transfer the supernatant to a new tube and add 1 mL of TBA solution.

  • Incubation: Heat the mixture in a boiling water bath for 15 minutes to allow the formation of the pink-colored MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance at 532 nm or fluorescence at an excitation of 530 nm and emission of 550 nm.

  • Quantification: Determine the concentration of MDA in the samples by comparing the absorbance/fluorescence to a standard curve prepared with known concentrations of MDA.

Immunochemical Detection of 4-HNE and MDA Adducts

This method utilizes specific antibodies to detect and quantify the formation of 4-HNE and MDA adducts on apolipoprotein B-100 (the protein component of LDL).

Materials:

  • Oxidized LDL samples

  • Primary antibodies specific for 4-HNE-lysine and MDA-lysine adducts

  • Secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)

  • Substrate for the enzyme (e.g., TMB)

  • ELISA plate

  • Plate reader

Procedure:

  • Coating: Coat the wells of an ELISA plate with the oxidized LDL samples.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).

  • Primary Antibody Incubation: Add the primary antibodies against 4-HNE or MDA adducts to the wells and incubate.

  • Secondary Antibody Incubation: After washing, add the HRP-conjugated secondary antibody and incubate.

  • Detection: Add the substrate and allow the color to develop. Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: The intensity of the color is proportional to the amount of 4-HNE or MDA adducts present in the sample.

Mechanism of Action and Signaling Pathway

The primary mechanism by which this compound inhibits lipid peroxidation is through its potent radical scavenging activity. It can directly donate a hydrogen atom to peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.

Lipid_Peroxidation_Inhibition PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Initiation Initiation (e.g., ROS, Cu2+) Initiation->PUFA attacks Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Propagation Propagation Peroxyl_Radical->Propagation Termination Termination Peroxyl_Radical->Termination inhibited by this compound Propagation->PUFA attacks another Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Propagation->Lipid_Hydroperoxide Degradation Degradation Lipid_Hydroperoxide->Degradation Aldehydes Reactive Aldehydes (MDA, 4-HNE) Degradation->Aldehydes Cell_Damage Cellular Damage Aldehydes->Cell_Damage This compound This compound This compound->Peroxyl_Radical scavenges Non_Radical Non-Radical Products Termination->Non_Radical

Caption: this compound's inhibition of lipid peroxidation.

The diagram above illustrates the chain reaction of lipid peroxidation, from the initial attack on polyunsaturated fatty acids to the formation of damaging aldehydes. This compound intervenes by scavenging the lipid peroxyl radicals, thereby breaking the propagation cycle and preventing further lipid degradation.

Conclusion

The in vitro evidence strongly supports the potent inhibitory effect of this compound on lipid peroxidation. Its superior performance compared to established antioxidants like α-tocopherol and probucol in preventing LDL oxidation highlights its potential as a therapeutic agent for diseases associated with oxidative stress. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and validate the antioxidant properties of this compound and other novel compounds.

References

A Comparative Guide to the Bioavailability of Sesaminol from Different Dietary Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesaminol, a lignan found predominantly in sesame seeds and their oil, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. It exists in different forms depending on the dietary source: as a lipid-soluble aglycone in sesame oil and as water-soluble glycosides (monoglucoside, diglucoside, and triglucoside) in sesame seeds. Understanding the comparative bioavailability of these different forms is crucial for researchers and drug development professionals aiming to harness the therapeutic potential of this compound. This guide provides an objective comparison of this compound bioavailability from various sources, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.

Comparative Bioavailability of this compound Aglycone vs. This compound Glycosides

The primary difference in the bioavailability of this compound from its various forms lies in their chemical structure, which affects their absorption and metabolism. This compound aglycone, being lipid-soluble, is readily absorbed, while the water-soluble glycosides require enzymatic hydrolysis to release the aglycone for absorption.

A key study in rats provides a direct quantitative comparison of the oral bioavailability of this compound and its triglucoside form. The results clearly indicate a significantly higher bioavailability for the aglycone.

CompoundFormOral Bioavailability (%) in Rats
This compound Aglycone21.1 ± 3.47
This compound Triglucoside Glycoside0.31 ± 0.04

Data from Jan et al.

This substantial difference highlights that the glycosylation of this compound markedly reduces its direct absorption. The low bioavailability of this compound triglucoside suggests that its metabolism, primarily by intestinal microbiota to release the aglycone, is a critical but inefficient step for its systemic availability.

While direct comparative studies on the bioavailability of this compound from sesame oil versus sesame seeds are limited, the data on the pure compounds suggest that this compound from sesame oil (as the aglycone) would be more readily bioavailable than from sesame seeds (predominantly as glycosides).

Experimental Protocols

Animal Pharmacokinetic Study

A representative experimental design to determine the bioavailability of different forms of this compound in rats is outlined below.

G cluster_0 Animal Preparation and Dosing cluster_1 Blood Sampling cluster_2 Sample Analysis and Data Processing A Sprague-Dawley Rats (n=6 per group) B Fasting (12 h) A->B C Oral Gavage Administration B->C D Group 1: This compound Aglycone (in corn oil) C->D E Group 2: This compound Triglucoside (in water) C->E F Group 3: Vehicle Control C->F G Serial Blood Collection (via jugular vein cannula) H Timepoints: 0, 0.5, 1, 2, 4, 6, 8, 12, 24 h G->H I Plasma Separation (Centrifugation) H->I J Plasma Sample Preparation (Protein Precipitation/SPE) K LC-MS/MS Quantification of this compound J->K L Pharmacokinetic Analysis (Cmax, Tmax, AUC) K->L M Bioavailability Calculation (AUCoral / AUCiv * 100) L->M

Figure 1: Experimental workflow for a comparative bioavailability study.
Quantification of this compound in Plasma by LC-MS/MS

The following provides a detailed methodology for the sensitive and specific quantification of this compound in plasma samples.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., a deuterated analog of this compound).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 rpm for 15 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be determined by direct infusion and optimization.

c. Method Validation

The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in oxidative stress and inflammation.

Nrf2-ARE Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.

G This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Reduces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes Promotes transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to

Figure 2: this compound activates the Nrf2-ARE antioxidant pathway.
NF-κB Signaling Pathway

This compound has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB-IκBα Complex IκBα->NFκB_IκBα Degrades NFκB NF-κB NFκB_IκBα->NFκB Releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFκB->Proinflammatory_Genes Translocates to nucleus and activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Figure 3: this compound inhibits the NF-κB inflammatory pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another pro-inflammatory pathway that can be modulated by this compound.

G Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK This compound This compound MAPKK MAPKK (e.g., MKK3/6) This compound->MAPKK Inhibits MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response

Figure 4: this compound modulates the MAPK signaling pathway.

Conclusion

The available evidence strongly suggests that the bioavailability of this compound is highly dependent on its chemical form. The aglycone form, found in sesame oil, exhibits significantly greater oral bioavailability in rats compared to its glycosidic counterpart, which is the predominant form in sesame seeds. This difference is attributed to the necessity of enzymatic hydrolysis for the absorption of this compound glycosides.

For researchers and drug development professionals, these findings imply that formulations utilizing this compound aglycone may lead to higher systemic exposure and potentially greater therapeutic efficacy. Further clinical studies in humans are warranted to confirm these preclinical findings and to directly compare the pharmacokinetic profiles of this compound following the consumption of sesame oil and sesame seeds. The modulation of key signaling pathways like Nrf2-ARE, NF-κB, and MAPK by this compound underscores its potential as a multi-target agent for conditions associated with oxidative stress and inflammation.

Safety Operating Guide

Navigating the Safe Disposal of Sesaminol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for sesaminol necessitates a cautious approach to its disposal, guided by its chemical properties, data from the closely related compound sesamol, and established best practices for the management of laboratory chemical waste, particularly phenolic compounds. Researchers, scientists, and drug development professionals must handle this compound with the appropriate care to ensure personal safety and environmental protection.

Key Data on this compound

For easy reference, the known chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₀H₁₈O₇[1]
Molecular Weight 370.4 g/mol [1][2]
Physical State Solid[2]
Boiling Point 504.7±50.0 °C (Predicted)[2]
Density 1.456±0.06 g/cm³ (Predicted)[2]
pKa 9.69±0.20 (Predicted)[2]

Experimental Protocols for Proper Disposal

The following step-by-step procedure should be followed for the safe disposal of this compound and its contaminated materials. This protocol is based on general guidelines for the disposal of phenolic and other laboratory chemical wastes.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound, contaminated consumables (e.g., pipette tips, tubes, gloves), and absorbent materials used for spills in a dedicated, sealable, and clearly labeled hazardous waste container.[4]

    • The container should be puncture-proof and compatible with the waste.[4]

  • Liquid Waste:

    • If this compound is in a solvent, collect the solution in a separate, sealed, and labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatible.

    • Crucially, do not discard any this compound waste down the sink drain. [4]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents).

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.

5. Disposal Request:

  • Once the waste container is nearly full (approximately 90%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

6. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

SesaminolDisposalWorkflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Pure compound, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (this compound in solvent) assess_waste->liquid_waste Liquid collect_solid Collect in Labeled, Sealable Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealable Liquid Waste Container liquid_waste->collect_liquid store_waste Store Securely in Secondary Containment collect_solid->store_waste collect_liquid->store_waste request_pickup Request Pickup by EHS or Licensed Contractor store_waste->request_pickup end End: Proper Disposal request_pickup->end

References

Essential Safety and Handling of Sesaminol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety and handling data for sesaminol is limited. The following guidance is based on the available information for the closely related and structurally similar compound, sesamol, and should be used as a precautionary measure. Researchers should always consult the most current Safety Data Sheet (SDS) for the specific compound being handled and adhere to their institution's safety protocols.

This compound, a lignan found in sesame seeds and sesame oil, is recognized for its potent antioxidant and anti-inflammatory properties.[1][2] As its use in research and drug development continues to grow, it is imperative that laboratory personnel are equipped with the necessary knowledge to handle this compound safely and effectively. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following PPE is recommended based on the safety data for sesamol.[3][4][5]

  • Eye and Face Protection: Wear safety glasses with side-shields that conform to EN166 standards or NIOSH-approved goggles.[3][4] In situations with a risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[6] Gloves must be inspected before use and disposed of properly after handling the compound.[3]

    • Lab Coat: A flame-retardant lab coat or impervious clothing should be worn to prevent skin contact.[3]

    • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[6]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved P95 or P1 (EU EN 143) particle respirator is recommended.[3] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.[7]

Quantitative Toxicity Data for Sesamol

The following table summarizes the available quantitative toxicity data for sesamol, which can serve as a reference for assessing the potential hazards of this compound.

Toxicity Data Value Species Route of Administration
LD50 (Lethal Dose, 50%)470 mg/kgMouseIntraperitoneal
Acute Oral ToxicityAdverse effects observed at 2000 mg/kgMouseOral
Acute Oral ToxicityNo adverse effects at 300 mg/kgMouseOral

Data sourced from references[8][9]

It is important to note that no permissible exposure limit (PEL) has been established by OSHA, and no exposure limits have been recommended by NIOSH or ACGIH for sesamol.[5][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk when working with this compound. The following diagram outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management and Disposal cluster_emergency Emergency First Aid A Review Safety Data Sheet (SDS) for Sesamol B Ensure adequate ventilation (chemical fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh this compound in a ventilated enclosure to avoid dust C->D K Skin Contact: Wash with plenty of soap and water C->K L Eye Contact: Flush with water for several minutes C->L M Inhalation: Move to fresh air C->M E Prepare solutions within a chemical fume hood D->E F Avoid the formation of dust and aerosols E->F G Keep containers tightly closed when not in use F->G H Collect all waste in a clearly labeled, sealed container G->H I Dispose of waste in accordance with local, state, and federal regulations H->I J Do not allow the product to enter drains I->J N If symptoms persist, seek immediate medical attention K->N L->N M->N

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。